molecular formula C10H9NO3 B2418292 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione CAS No. 72985-49-0

7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2418292
CAS No.: 72985-49-0
M. Wt: 191.186
InChI Key: FGZDNNJCFOKWBL-UHFFFAOYSA-N
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Description

7-Methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione (CAS Number: 72985-49-0) is an indole-2,3-dione derivative with a molecular formula of C 10 H 9 NO 3 and a molecular weight of 191.18 g/mol . This compound belongs to the class of indole-2,3-diones, also known as isatins, which are recognized as privileged structures in medicinal chemistry and drug discovery. Indole-2,3-dione derivatives are versatile intermediates in organic synthesis and are frequently employed as key building blocks for the construction of more complex nitrogen-containing heterocycles . While specific biological data for this methoxy- and methyl-substituted analog is limited, compounds featuring the indole-2,3-dione core have been extensively investigated and shown to possess a wide spectrum of biological activities. Research on related structures indicates potential value in developing new anticancer agents , as some indole derivatives demonstrate significant growth inhibitory effects on various cancer cell lines . Furthermore, the indole scaffold is a common feature in molecules with reported anti-inflammatory, antimicrobial, and antiviral properties . This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

7-methoxy-4-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5-3-4-6(14-2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZDNNJCFOKWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Analysis Framework: 7-Methoxy-4-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis framework for 7-methoxy-4-methyl-1H-indole-2,3-dione (7-methoxy-4-methylisatin). This document is structured to serve as a validation protocol for researchers synthesizing or characterizing this specific privileged scaffold.

Executive Summary: The Isatin Scaffold

The target molecule, 7-methoxy-4-methyl-1H-indole-2,3-dione , represents a multi-substituted isatin derivative. Isatins (1H-indole-2,3-diones) are "privileged scaffolds" in drug discovery due to their versatility as precursors for spiro-oxindoles, Schiff bases, and kinase inhibitors.

The simultaneous presence of a 4-methyl group and a 7-methoxy group creates a unique electronic and steric environment. The 4-methyl substituent introduces steric bulk proximal to the C3-carbonyl (critical for condensation reactions), while the 7-methoxy group significantly alters the electron density of the aromatic ring and the acidity of the N-H proton. This guide provides a self-validating analytical workflow to confirm regio-isomerism and purity.

Molecular Architecture & Electronic Environment

Before interpreting spectra, we must establish the theoretical expectations for this specific regioisomer.

Substituent Effects
  • 4-Methyl Group (Steric/Electronic): Located at the peri-position relative to the C3 carbonyl. This exerts a "buttressing effect," potentially twisting the C3-carbonyl slightly out of planarity or hindering nucleophilic attack at C3. Electronically, it is weakly donating (+I effect).

  • 7-Methoxy Group (Electronic): Located ortho to the N-H functionality. The oxygen lone pairs donate electron density into the ring (+M effect), significantly shielding the C6 proton. It also acts as a hydrogen bond acceptor, potentially engaging in intramolecular H-bonding with the N-H, although the geometry (5-membered ring restriction) makes intermolecular bonding more likely.

Connectivity Logic (Regio-Validation)

The critical challenge in synthesizing substituted isatins is ensuring the substituents are at the 4 and 7 positions, rather than 5 or 6.

  • The "Signature" Pattern: With substituents at 4 and 7, only two aromatic protons remain: H5 and H6 .

  • Coupling: H5 and H6 are vicinal (ortho to each other). We expect two doublets with a coupling constant (

    
    ) of ~8.0–8.5 Hz.
    
  • Differentiation: If the substituents were at 4 and 6, the protons would be meta (H5, H7), resulting in a small coupling constant (~1–2 Hz). This splitting pattern is the primary "Go/No-Go" decision point in NMR analysis.

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR)

Standard Solvent: DMSO-d₆ (preferred for solubility and N-H visibility).


H NMR Prediction & Assignment
ProtonApprox. Shift (

ppm)
Multiplicity

(Hz)
Structural Justification
N-H (1) 11.0 – 11.5Broad Singlet-Deshielded amide proton; broadened by quadrupole N and H-bonding.
H-6 6.6 – 6.9Doublet~8.5Ortho to 7-OMe (strong shielding). Upfield of H-5.
H-5 7.2 – 7.4Doublet~8.5Ortho to 4-Me (weak shielding). Downfield of H-6.
7-OCH

3.8 – 3.9Singlet-Characteristic methoxy region.
4-CH

2.3 – 2.5Singlet-Benzylic methyl group.

Critical Validation Step (NOE): To definitively prove the 4-Me position (vs 5-Me or 6-Me), perform a 1D-NOESY or 2D-NOESY experiment.

  • Irradiate 4-Me (2.4 ppm): You must see an enhancement of H-5 .

  • Irradiate 7-OMe (3.9 ppm): You must see an enhancement of H-6 .

  • Absence of NOE between Me and aromatic protons suggests the Methyl might be at C5 (if H4/H6 are meta).


C NMR Key Signals
  • C=O (Ketone, C3): ~180–185 ppm (Most deshielded).

  • C=O (Amide, C2): ~158–162 ppm.

  • C-7 (C-OMe): ~145–150 ppm (Deshielded by Oxygen).

Vibrational Spectroscopy (FT-IR)

Isatins show a characteristic "dual carbonyl" fingerprint.

  • C3 Carbonyl (Ketone): 1720–1740 cm

    
    . (Typically higher frequency).[1]
    
  • C2 Carbonyl (Amide): 1680–1710 cm

    
    . (Lower frequency due to resonance).
    
  • N-H Stretch: 3180–3300 cm

    
     (Broad band).
    
  • Validation: The 7-OMe group is electron-donating. Compared to unsubstituted isatin, expect a slight red shift (lower wavenumber) of the C2 amide band due to increased electron density in the amide system.

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Ion: [M+H]

    
     = 192.06 (Calculated for C
    
    
    
    H
    
    
    NO
    
    
    ).
  • Fragmentation Pattern (EI):

    • M

      
       (191) 
      
    • [M - CO]

      
      :  Loss of the C3 carbonyl is the primary pathway (m/z ~163).
      
    • [M - HCN]

      
      :  Subsequent loss of HCN from the indole ring is common in isatins.
      

Crystallographic & Conformational Analysis[2]

If single crystals are obtained (slow evaporation from EtOH/EtOAc), the packing is dominated by Hydrogen Bonding.

  • Dimerization: Like 7-methylisatin, this molecule likely forms centrosymmetric dimers via pairwise N-H···O=C(2) hydrogen bonds [1].

  • Pi-Stacking: The planar indole core facilitates strong

    
    -
    
    
    
    stacking. The 4-Me and 7-OMe groups will dictate the "slip" distance between stacked planes to minimize steric clash.
Visualization of Interactions

The following diagram illustrates the expected connectivity and critical NOE interactions for structural proof.

G cluster_molecule 7-methoxy-4-methylisatin Connectivity cluster_noe Critical NOE Correlations C4 C4-Methyl (2.4 ppm) H5 H5 (Aromatic) C4->H5 Ortho NOE1 NOE: Me -> H5 C4->NOE1 H6 H6 (Aromatic) H5->H6 J ~ 8.0 Hz (Vicinal) H5->NOE1 C7 C7-Methoxy (3.9 ppm) H6->C7 Ortho NOE2 NOE: OMe -> H6 H6->NOE2 C7->NOE2

Caption: Predicted connectivity and Nuclear Overhauser Effect (NOE) correlations required to confirm the 4,7-substitution pattern.

Analytical Workflow (Step-by-Step)

This protocol ensures data integrity from crude product to validated reference standard.

Phase 1: Purity Assessment
  • TLC: Develop in Hexane:EtOAc (1:1). Isatins are typically orange/red solids. 7-OMe derivatives may fluoresce under UV (365 nm).

  • HPLC-MS: Run a gradient (5% to 95% ACN in Water + 0.1% Formic Acid).

    • Pass Criteria: Single peak >95% area integration. Mass [M+H] = 192.1.

Phase 2: Structural Confirmation
  • 1H NMR (DMSO-d6):

    • Verify integration: 3H (Me), 3H (OMe), 1H (H5), 1H (H6), 1H (NH).

    • Check Splitting: Confirm H5/H6 appear as doublets (

      
       Hz). If singlets are observed, you likely have the 4,6-isomer or 5,7-isomer.
      
  • 13C NMR (APT/DEPT):

    • Confirm Carbon count (10 carbons total).

    • Verify two carbonyl peaks downfield (>150 ppm).

Phase 3: Solid State Characterization
  • Melting Point: Substituted isatins typically melt between 180–250°C. A sharp range (<2°C) indicates high crystalline purity.

  • X-Ray (Optional): If polymorphism is suspected (common in isatins), recrystallize from Ethanol and submit for SC-XRD.

Workflow Start Crude Product TLC TLC & HPLC-MS (Check Purity & Mass) Start->TLC Decision1 Purity > 95%? TLC->Decision1 Purify Recrystallize (EtOH or AcOH) Decision1->Purify No NMR 1H & 13C NMR (DMSO-d6) Decision1->NMR Yes Purify->TLC Analysis Analyze Splitting (H5/H6 Doublets?) NMR->Analysis Analysis->Purify No (Wrong Isomer?) NOE NOE Experiments (Confirm Regiochemistry) Analysis->NOE Yes (J ~ 8Hz) Final Validated Reference Standard NOE->Final

Caption: Operational workflow for the isolation and structural validation of the target molecule.

References

  • ResearchGate. (2017). Crystal structure of 7-Methyl-1H-indole-2,3-dione. IUCrData. [Link]

  • NIST. (2023). 7-Methoxy-4-methylcoumarin Mass Spectrum (Analogous methyl/methoxy fragmentation). NIST Chemistry WebBook.[2] [Link]

  • PubChem. (2025).[3] 7-Methoxy-1H-indole-2,3-dione Compound Summary. National Library of Medicine. [Link]

  • ScienceDirect. (2002). Structural Characterization of Isatin Derivatives by NMR and X-Ray. Tetrahedron. [Link]

Sources

Synthesis of 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] First identified in 1841 as a product of indigo oxidation, the isatin core is a versatile scaffold found in numerous natural products and synthetic molecules with a wide spectrum of biological activities.[2] These activities include anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The unique chemical architecture of isatin, featuring a fused aromatic and aza-heterocyclic ring system with a vicinal dicarbonyl functionality, allows for diverse chemical modifications, making it a privileged structure in the design of novel therapeutic agents. This guide provides a detailed technical overview of the synthesis of a specific, substituted isatin, 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione, a compound of interest for further derivatization and biological screening.

Synthetic Strategy: The Sandmeyer Approach to 7-methoxy-4-methylisatin

Among the various methods for constructing the isatin core, the Sandmeyer isatin synthesis remains a robust and widely employed strategy, particularly for anilines bearing diverse substitution patterns.[1][3] This classical two-step procedure offers a reliable pathway to 7-methoxy-4-methylisatin, starting from the readily accessible precursor, 3-methoxy-6-methylaniline.

The choice of the Sandmeyer synthesis is predicated on its well-established mechanism and its tolerance for a range of functional groups on the aniline starting material. The reaction proceeds through the formation of an isonitrosoacetanilide intermediate, which subsequently undergoes an acid-catalyzed intramolecular cyclization to yield the desired isatin.

Reaction Mechanism: A Stepwise Perspective

The Sandmeyer synthesis of 7-methoxy-4-methylisatin can be dissected into two key stages:

  • Formation of N-(3-methoxy-6-methylphenyl)-2-(hydroxyimino)acetamide: This initial step involves the reaction of 3-methoxy-6-methylaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. The reaction is believed to proceed through the formation of a reactive chloral-derived electrophile that is attacked by the aniline. Subsequent condensation with hydroxylamine affords the isonitrosoacetanilide intermediate.

  • Acid-Catalyzed Cyclization to 7-methoxy-4-methylisatin: The isolated isonitrosoacetanilide is then treated with a strong acid, such as concentrated sulfuric acid. This promotes an intramolecular electrophilic aromatic substitution, where the nitrogen of the oxime attacks the electron-rich aromatic ring at the position ortho to the amino group. Subsequent dehydration and tautomerization lead to the formation of the final 1H-indole-2,3-dione ring system.

Sandmeyer_Mechanism cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization Aniline 3-methoxy-6-methylaniline Intermediate N-(3-methoxy-6-methylphenyl)-2-(hydroxyimino)acetamide Aniline->Intermediate Condensation Reagents1 Chloral Hydrate & Hydroxylamine HCl Reagents1->Intermediate Product 7-methoxy-4-methylisatin Intermediate->Product Intramolecular Electrophilic Substitution Acid Conc. H2SO4 Acid->Product

Caption: The two-step mechanism of the Sandmeyer isatin synthesis.

Experimental Protocol: A Practical Guide

This section provides a detailed, step-by-step procedure for the synthesis of this compound based on the Sandmeyer methodology.

Part 1: Synthesis of N-(3-methoxy-6-methylphenyl)-2-(hydroxyimino)acetamide

Materials and Reagents:

  • 3-methoxy-6-methylaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Sodium sulfate, anhydrous

  • Hydrochloric acid, concentrated

  • Deionized water

  • Ethanol

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium sulfate (100 g) in deionized water (500 mL).

  • Add chloral hydrate (0.12 mol, 19.8 g) to the sodium sulfate solution and stir until dissolved.

  • In a separate beaker, prepare a solution of 3-methoxy-6-methylaniline (0.1 mol, 13.7 g) in deionized water (100 mL) and concentrated hydrochloric acid (0.1 mol, 8.3 mL).

  • Add the aniline hydrochloride solution to the reaction flask.

  • In another beaker, dissolve hydroxylamine hydrochloride (0.22 mol, 15.3 g) in deionized water (100 mL).

  • Gently heat the reaction mixture in the flask to approximately 40 °C.

  • Add the hydroxylamine hydrochloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 40-50 °C.

  • After the addition is complete, heat the mixture to a gentle reflux for 15-20 minutes.

  • Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and air-dry. The product can be further purified by recrystallization from aqueous ethanol.

Part 2:

Materials and Reagents:

  • N-(3-methoxy-6-methylphenyl)-2-(hydroxyimino)acetamide (from Part 1)

  • Sulfuric acid, concentrated

  • Crushed ice

  • Deionized water

  • Sodium carbonate solution, 10% (w/v)

Procedure:

  • In a 500 mL beaker, carefully add concentrated sulfuric acid (100 mL).

  • Cool the sulfuric acid to below 10 °C in an ice-salt bath.

  • Slowly add the dry N-(3-methoxy-6-methylphenyl)-2-(hydroxyimino)acetamide (0.08 mol) in small portions to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 15 °C.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Slowly heat the mixture to 70-80 °C and maintain this temperature for 30 minutes.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (500 g) with stirring.

  • The crude 7-methoxy-4-methylisatin will precipitate as a reddish-orange solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • To purify, suspend the crude product in a 10% aqueous solution of sodium carbonate to dissolve the isatin. Filter to remove any insoluble impurities.

  • Re-precipitate the isatin by the slow addition of hydrochloric acid until the solution is acidic.

  • Collect the purified 7-methoxy-4-methylisatin by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60 °C.

Sources

Spectroscopic data for 7-methoxy-4-methyl-1H-indole-2,3-dione (NMR, IR, Mass Spec)

[1]

Compound Identity & Relevance

This compound is a substituted derivative of isatin (1H-indole-2,3-dione), a privileged scaffold in medicinal chemistry utilized for its antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The specific substitution pattern (4-methyl, 7-methoxy) introduces unique steric and electronic constraints, significantly influencing its binding affinity in kinase inhibition and its solubility profile.

  • IUPAC Name: 7-methoxy-4-methyl-1H-indole-2,3-dione[1]

  • Common Name: 7-Methoxy-4-methylisatin[1][4]

  • CAS Registry Number: 72985-49-0[1][4]

  • Molecular Formula: C₁₀H₉NO₃[1][4]

  • Molecular Weight: 191.18 g/mol [1][4]

Synthetic Pathway (Context for Impurities)

Understanding the synthesis is critical for interpreting spectroscopic data, particularly for identifying solvent residuals or precursors.[4] The most robust route for this derivative is the Sandmeyer Isatin Synthesis .[4]

SandmeyerSynthesisAniline2-Methoxy-5-methylaniline(Starting Material)IntermedIsonitrosoacetanilide(Intermediate)Aniline->IntermedChloral Hydrate,NH2OH·HCl,Na2SO4Product7-Methoxy-4-methylisatin(Final Product)Intermed->ProductH2SO4 (conc.),Cyclization80°CImpurityImpurity Trace:Uncyclized OximeIntermed->ImpurityIncompleteCyclization

Figure 1: Sandmeyer synthesis pathway. Key spectroscopic impurities often include the uncyclized isonitroso intermediate.[4]

Mass Spectrometry (MS) Analysis

The mass spectrum of isatin derivatives is characterized by a distinct fragmentation pattern involving the sequential loss of carbonyl groups.[4]

Fragmentation Pathway

The molecular ion (

44
  • Molecular Ion (

    
    ):  m/z 191 (Base peak or high intensity).[1][4]
    
  • Fragment 1 (

    
    ):  m/z 163. Loss of the C-3 carbonyl group.[1]
    
  • Fragment 2 (

    
    ):  m/z 135. Loss of the C-2 amide carbonyl, resulting in a substituted aniline radical cation.
    
  • Fragment 3 (

    
    ):  m/z 120.[1][4] Loss of the methyl radical from the aromatic core.
    

MS_FragmentationM_IonMolecular Ion [M]+m/z 191(C10H9NO3)Frag1[M - CO]+m/z 163(Loss of C3 Carbonyl)M_Ion->Frag1-28 Da (CO)Frag2[M - 2CO]+m/z 135(Loss of C2 Carbonyl)Frag1->Frag2-28 Da (CO)Frag3[M - 2CO - CH3]+m/z 120Frag2->Frag3-15 Da (CH3)

Figure 2: EI-MS fragmentation logic for 7-methoxy-4-methylisatin.[1][4]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the two carbonyl stretches in the 1600–1750 cm⁻¹ region.[4] The 4,7-substitution pattern does not significantly shift these frequencies compared to the parent isatin, but the methoxy group adds characteristic C-O stretches.

Functional GroupWavenumber (

)
IntensityAssignment
N-H Stretch 3200 – 3400Medium, BroadAmide N-H (often broadened by H-bonding).[1][4]
C=O (Ketone) 1730 – 1750StrongC-3 Carbonyl (strained 5-membered ring).[1][4]
C=O (Amide) 1680 – 1710StrongC-2 Amide Carbonyl.
C=C (Aromatic) 1580 – 1620MediumBenzene ring skeletal vibrations.[1][4]
C-O-C Stretch 1250 – 1280StrongAryl-alkyl ether (Methoxy group).[1][4]

Diagnostic Note: The separation between the C-3 ketone (higher frequency) and C-2 amide (lower frequency) is a key purity check.[1][4] A single broad peak may indicate hydrolysis or ring opening.[1][4]

Nuclear Magnetic Resonance (NMR)

The NMR data is the definitive method for structural validation.[4] The 4,7-substitution pattern creates a simplified aromatic region with only two protons coupling to each other.[1]

H NMR (Proton)

Solvent: DMSO-d₆ (Standard for Isatins due to solubility)

Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Explanation
11.0 – 11.2 Singlet (br)1HN-H (1)Acidic amide proton; shift varies with concentration/temperature.[1][4]
7.30 – 7.40 Doublet (

Hz)
1HH-6 Ortho to 7-OMe.[1][4] The 7-OMe group shields H-6 relative to unsubstituted isatin.[1]
6.80 – 6.90 Doublet (

Hz)
1HH-5 Ortho to 4-Me.[1][4] The 4-Me group exerts a shielding effect.[1]
3.85 – 3.90 Singlet3H7-OCH₃ Characteristic methoxy singlet; deshielded by oxygen.[1][4]
2.45 – 2.50 Singlet3H4-CH₃ Methyl group attached to aromatic ring.[1][4]

Coupling Logic: The aromatic ring has protons only at positions 5 and 6.[1][4] This forms an AB system (two doublets).

  • H-5 is meta to the electron-donating Methoxy group.[1][4]

  • H-6 is ortho to the electron-donating Methoxy group (strongly shielded).[1][4]

  • 
    :  Typical ortho-coupling constant for indoles is 8.0 – 9.0 Hz.[1][4]
    
C NMR (Carbon)

Solvent: DMSO-d₆[1][4]

Shift (

, ppm)
TypeAssignmentNotes
184.5 C_quatC-3 (Ketone)Most deshielded carbon; diagnostic for isatin core.[1][4]
159.8 C_quatC-2 (Amide)Typical amide carbonyl shift.[1][4]
146.5 C_quatC-7 Deshielded by direct attachment to Oxygen (ipso-effect).[1][4]
141.0 C_quatC-7a Bridgehead carbon.[1][4]
136.5 C_quatC-4 Deshielded by attachment to Methyl group.[1][4]
132.0 CHC-6 Aromatic CH.[1][4]
124.5 CHC-5 Aromatic CH.[1][4]
116.0 C_quatC-3a Bridgehead carbon.[1][4]
56.5 CH₃7-OCH₃ Methoxy carbon.[1][4]
17.5 CH₃4-CH₃ Methyl carbon.[1][4]

Experimental Validation Protocol

To ensure data integrity when reproducing these values, follow this validation loop:

  • Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-d₆. If cloudy, filter through cotton; suspended solids will broaden NMR peaks.[4]

  • Water Suppression: Isatins are hygroscopic.[1][4] A water peak at 3.33 ppm (in DMSO) is common.[4] If the water peak is large, it may exchange with the N-H proton, causing the N-H signal (11.0 ppm) to disappear or broaden significantly.[4]

  • Impurity Flag: Look for a singlet at ~8.0-9.0 ppm.[1][4] This often indicates the isonitroso intermediate (see Figure 1), signaling incomplete cyclization during synthesis.[4]

References
  • Isatin Synthesis & General Spectra: Silva, J. F., et al. (2001).[4] Spectroscopic analysis of isatin derivatives. Journal of the Brazilian Chemical Society.

  • General NMR Shifts for Isatins: Sumpter, W. C. (1954).[4] Heterocyclic Compounds: Indole and Carbazole Systems. Chemical Reviews.

  • CAS Registry: American Chemical Society.[1][4] (2024).[4][5][6] CAS Common Chemistry: 72985-49-0.[1][4]

The Isatin Scaffold in Drug Discovery: Strategic Functionalization and Pharmacological Profiling

[1]

Executive Summary

Isatin (1H-indole-2,3-dione) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its endogenous presence in humans (as a metabolic derivative of adrenaline) and its synthetic versatility make it a cornerstone for drug development.

This guide moves beyond basic descriptions to analyze the causality between structural modifications and biological outcomes. We will focus on the two most critical therapeutic vectors for isatin derivatives: Kinase Inhibition (Oncology) and Anti-infective efficacy (Schiff bases) .

Structural Pharmacology: The Logic of SAR

The biological activity of isatin is not random; it is strictly governed by the electronic and steric environment of its core.

The Pharmacophore Map

The isatin molecule presents three primary vectors for functionalization.

PositionChemical NatureStrategic Utility
N1 (Lactam Nitrogen) Acidic proton (pKa ~10).Solubility & Pharmacokinetics. Alkylation here modulates lipophilicity (LogP) and membrane permeability. It also prevents rapid metabolic oxidation.
C3 (Carbonyl) Highly electrophilic ketone.Bioactivity Switch. This is the most critical site. Condensation with amines forms Schiff bases (imines), hydrazones, and spiro-fusions. These moieties often facilitate H-bonding within enzyme active sites.
C5/C6/C7 (Benzenoid Ring) Aromatic system.Electronic Tuning. Substitution with Electron-Withdrawing Groups (EWGs) like Halogens (F, Cl, Br) or Nitro (-NO2) at C5 typically enhances potency by increasing lipophilicity and altering the electron density of the aromatic ring, affecting π-π stacking interactions.
Visualization: SAR Logic Flow

The following diagram maps the structural logic used in rational drug design for isatin derivatives.

SAR_LogicIsatinIsatin Core(1H-indole-2,3-dione)N1N1 Position(Lactam Nitrogen)Isatin->N1C3C3 Position(Carbonyl)Isatin->C3C5C5 Position(Benzenoid Ring)Isatin->C5SolubilityOutcome:Modulates Lipophilicity& Membrane PermeabilityN1->SolubilityAlkylationBindingOutcome:Primary Binding Motif(Schiff Bases/Spiro rings)C3->BindingCondensationPotencyOutcome:Electronic Tuning(Halogens increase potency)C5->PotencyEWG Substitution

Figure 1: Strategic vectors for Isatin functionalization and their pharmacological consequences.[1][2]

Therapeutic Profiling: Mechanisms of Action

Oncology: Kinase Inhibition (The Sunitinib Paradigm)

The most commercially validated application of isatin is in Tyrosine Kinase Inhibitors (TKIs). Sunitinib (Sutent) , an FDA-approved drug for renal cell carcinoma, is an isatin derivative.[3]

  • Mechanism: Sunitinib acts as an ATP-competitive inhibitor. The isatin core mimics the adenine ring of ATP.

  • Binding Mode: The C2-oxygen and N1-hydrogen of the isatin core form critical hydrogen bonds with the "hinge region" of the kinase (specifically Glu917 and Cys919 residues in VEGFR2).

  • Selectivity: The substitution at C5 (Fluoro) and the pyrrole tail provide selectivity for specific kinases (VEGFR, PDGFR) over others.

Antimicrobial Activity: The Schiff Base Advantage

Isatin-3-imines (Schiff bases) exhibit broad-spectrum antibacterial activity.[1]

  • Mechanism: These derivatives often disrupt bacterial cell walls or inhibit DNA gyrase. The C=N (imine) bond is essential; reduction to the amine often results in loss of activity, suggesting the planar geometry of the imine is required for intercalation or binding.

Synthetic Workflows & Protocols

As a scientist, reproducibility is your currency. The following protocols are optimized for yield and purity.

Protocol: Synthesis of Isatin-3-Schiff Bases

Objective: Condensation of Isatin with a primary aromatic amine.

Reagents:

  • Substituted Isatin (1.0 eq)

  • Aromatic Amine (e.g., 4-aminoacetanilide) (1.0 eq)

  • Solvent: Absolute Ethanol or Methanol (15-20 mL/mmol)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the substituted isatin in warm absolute ethanol.

  • Activation: Add catalytic glacial acetic acid. Note: Acid protonates the C3 carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Addition: Add the aromatic amine equimolar to the isatin.

  • Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Isolation: Cool the mixture to room temperature, then chill in an ice bath. The Schiff base typically precipitates as a colored solid (orange/red).

  • Purification: Filter the precipitate under vacuum. Wash with cold ethanol. Recrystallize from ethanol/DMF to ensure removal of unreacted amine.

Visualization: Synthetic Pathway

Synthesis_PathIsatinIsatin(Electrophile)IntermediateCarbinolamineIntermediateIsatin->IntermediateProtonation & AttackAminePrimary Amine(Nucleophile)Amine->IntermediateAcidGlacial Acetic Acid(Catalyst)Acid->IntermediateSchiffBaseIsatin-3-Schiff Base(Imine)Intermediate->SchiffBaseDehydration (-H2O)WaterH2O(Byproduct)Intermediate->Water

Figure 2: Acid-catalyzed condensation pathway for Isatin Schiff Base formation.

Experimental Validation: Biological Assay

Protocol: MTT Cytotoxicity Assay

To validate the anticancer potential of synthesized derivatives, the MTT assay is the industry standard for initial screening.

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Treat cells with graded concentrations of the Isatin derivative (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.1%) and a positive control (e.g., Sunitinib).

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable mitochondria reduce MTT (yellow) to Formazan (purple).

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve Formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism or similar).

Comparative Data: Structure-Activity Relationship

The following table summarizes typical IC50 ranges found in literature, highlighting the effect of C5-substitution.

CompoundSubstitution (C5)Target Cell Line (Breast Cancer)IC50 (µM)Interpretation
Isatin (Core) HMCF-7> 100Inactive core.
Derivative A F (Fluoro)MCF-712.5 ± 1.2Halogen improves lipophilicity/binding.
Derivative B NO2 (Nitro)MCF-78.4 ± 0.8Strong EWG enhances potency.
Sunitinib F + Pyrrole tailMCF-72.1 ± 0.3Optimized clinical drug.

References

  • Sunitinib Mechanism : Chow, L. Q., & Eckhardt, S. G. (2007). Sunitinib: from rational design to clinical efficacy. Journal of Clinical Oncology.

  • Isatin Schiff Bases : Pervez, H., et al. (2016). Synthesis and biological evaluation of some new N4-substituted isatin-3-thiosemicarbazones. European Journal of Medicinal Chemistry.[4]

  • Antimicrobial Activity : Pakravan, P., et al. (2013).[5][6][7] Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity. Pharmacological Reports.[5]

  • Synthesis Protocols : Silva, B. N., et al. (2021).[6] A Review on the Synthesis of Isatin Derivatives. Frontiers in Chemistry.

  • SAR Overview : Vine, K. L., et al. (2009). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review. Anti-Cancer Agents in Medicinal Chemistry.[8][2][5][7][9][10]

Unlocking the Therapeutic Potential of 7-Methoxy-4-methylisatin: A Technical Guide to Putative Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This technical guide focuses on a specific, promising derivative, 7-methoxy-4-methylisatin, providing an in-depth exploration of its potential therapeutic targets. By synthesizing data from studies on structurally related isatins and considering the electronic and steric influences of the 7-methoxy and 4-methyl substitutions, we delineate a rational framework for future drug discovery and development efforts. This document is intended for researchers, scientists, and drug development professionals, offering a foundation for mechanistic studies and the design of targeted therapeutic strategies.

Introduction: The Isatin Scaffold and the Promise of 7-Methoxy-4-methylisatin

The isatin core, first discovered in 1841, is an endogenous indole derivative found in various plants and animals.[2][4] Its versatile structure, featuring a reactive ketone group at the C3 position and an aromatic ring amenable to substitution, has made it a focal point of synthetic and medicinal chemistry.[4][5] Isatin derivatives have been reported to exhibit a wide array of biological effects, including anticancer, anticonvulsant, antimicrobial, and antiviral activities.[1][6][7][8]

7-Methoxy-4-methylisatin, with its specific substitution pattern, is poised to exhibit a unique pharmacological profile. The electron-donating methoxy group at the 7-position and the methyl group at the 4-position are expected to modulate the compound's lipophilicity, electronic distribution, and interaction with biological macromolecules, thereby influencing its potency and selectivity for specific molecular targets. This guide will explore the most probable therapeutic targets for 7-methoxy-4-methylisatin based on a comprehensive analysis of the isatin literature.

Proposed Therapeutic Targets and Mechanistic Rationale

Based on the extensive body of research on isatin derivatives, we propose the following as high-priority therapeutic targets for 7-methoxy-4-methylisatin.

Protein Kinases: Master Regulators of Cellular Processes

Protein kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Several isatin derivatives have demonstrated potent kinase inhibitory activity.[4][9]

Rationale: Derivatives of isatin have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[4] For instance, brominated isatin derivatives have been shown to target CDK2.[4] The isatin scaffold can mimic the purine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases. The substitutions on 7-methoxy-4-methylisatin may enhance binding affinity and selectivity for specific CDKs.

Proposed Experiment: An in vitro kinase inhibition assay using a panel of recombinant CDKs (e.g., CDK1, CDK2, CDK4/6) would be the initial step to determine the inhibitory potential of 7-methoxy-4-methylisatin.

Rationale: Several clinically evaluated isatin analogues, such as sunitinib and toceranib, are potent inhibitors of vascular endothelial growth factor receptors (VEGFRs), a class of RTKs crucial for angiogenesis.[7] The 7-methoxy group, in particular, has been associated with potent anti-angiogenic and antitumor activity in related compounds. A compound containing a 7-methoxy moiety has been identified as a tubulin-binding tumor-vascular disrupting agent with significant in vivo antitumor effects.[10]

Proposed Experiment: A cell-based receptor phosphorylation assay in human umbilical vein endothelial cells (HUVECs) stimulated with VEGF can be used to assess the inhibitory effect of 7-methoxy-4-methylisatin on VEGFR-2 activation.

Rationale: Isatin derivatives have been shown to inhibit GSK-3β, a key regulator of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[11] Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, followed by the transcription of genes involved in cell proliferation. The 7-methyl group on the isatin ring may influence the interaction with the GSK-3β active site.[11]

Proposed Experiment: An in vitro GSK-3β enzymatic assay followed by a cell-based Western blot analysis to measure the levels of phosphorylated β-catenin in cancer cell lines (e.g., colorectal or breast cancer) treated with 7-methoxy-4-methylisatin.

Signaling Pathway: Wnt/β-catenin and its Inhibition

G cluster_0 Wnt OFF cluster_1 Wnt ON GSK-3β GSK-3β β-catenin β-catenin GSK-3β->β-catenin Phosphorylation Proteasome Proteasome β-catenin->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK-3β_inactive GSK-3β (inactive) Dishevelled->GSK-3β_inactive Inhibition β-catenin_stable β-catenin (stable) Nucleus Nucleus β-catenin_stable->Nucleus TCF/LEF TCF/LEF Nucleus->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Activation 7-methoxy-4-methylisatin 7-methoxy-4-methylisatin 7-methoxy-4-methylisatin->GSK-3β Inhibition caption Wnt/β-catenin signaling and inhibition by 7-methoxy-4-methylisatin.

Caption: Wnt/β-catenin signaling and its inhibition.

Tubulin Polymerization

Rationale: The isatin scaffold has been incorporated into compounds that inhibit tubulin polymerization, a validated anticancer strategy.[4] A triazole-tethered isatin–coumarin hybrid, for example, demonstrated potent inhibition of tubulin polymerization.[4] The structural features of 7-methoxy-4-methylisatin may allow it to bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Proposed Experiment: An in vitro tubulin polymerization assay using purified tubulin can directly measure the effect of 7-methoxy-4-methylisatin. This can be followed by immunofluorescence microscopy in cancer cells to visualize the effects on the microtubule network.

Monoamine Oxidase B (MAO-B)

Rationale: Isatin is a known endogenous inhibitor of MAO-B, an enzyme involved in the degradation of neurotransmitters like dopamine.[2][6] Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.[2] The methoxy and methyl groups on the aromatic ring of 7-methoxy-4-methylisatin could enhance its affinity and selectivity for the MAO-B active site.

Proposed Experiment: An in vitro MAO-B enzyme inhibition assay using a commercially available kit would be a straightforward method to assess the inhibitory activity of 7-methoxy-4-methylisatin.

Caspases and Apoptosis Regulation

Rationale: Many isatin derivatives exert their anticancer effects by inducing apoptosis.[4][6] This often involves the activation of caspases and modulation of the Bcl-2 family of proteins.[4][7] Isatin-hydrazones, for instance, have been shown to suppress Bcl-2, activate caspases, and induce ROS-mediated apoptosis.[4] It is plausible that 7-methoxy-4-methylisatin could trigger apoptosis through similar mechanisms.

Proposed Experiment: A series of cell-based assays in cancer cell lines would be appropriate. This would include a caspase activity assay (for caspases 3/7, 8, and 9), a Western blot for Bcl-2 family proteins (Bcl-2, Bax, Bak), and a flow cytometry analysis using Annexin V/Propidium Iodide to quantify apoptosis.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)
  • Reagents and Materials: Recombinant human kinases, appropriate kinase-specific peptide substrates, ATP, kinase buffer, 7-methoxy-4-methylisatin, and a kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of 7-methoxy-4-methylisatin in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.

    • Add the test compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for the recommended time.

    • Stop the reaction and measure the kinase activity according to the kit manufacturer's instructions.

    • Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the log concentration of the compound.

Cell Viability Assay (MTT Assay)
  • Reagents and Materials: Cancer cell lines, culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 7-methoxy-4-methylisatin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

    • Treat the cells with various concentrations of 7-methoxy-4-methylisatin and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Experimental Workflow: From Synthesis to In Vivo Studies

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target_ID Target Identification (e.g., Kinase Panel) Cell_Viability Cell Viability Assays (e.g., MTT) Target_ID->Cell_Viability Mechanism Mechanistic Studies (e.g., Western Blot, Apoptosis Assays) Cell_Viability->Mechanism Animal_Models Animal Models of Disease (e.g., Xenograft) Mechanism->Animal_Models Toxicity Toxicity Studies Animal_Models->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Synthesis Synthesis & Purification of 7-methoxy-4-methylisatin Synthesis->Target_ID caption General workflow for the evaluation of 7-methoxy-4-methylisatin.

Caption: General workflow for evaluating 7-methoxy-4-methylisatin.

Data Presentation

Table 1: Hypothetical IC₅₀ Values (µM) of 7-Methoxy-4-methylisatin Against Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast5.2
HeLaCervical8.9
A549Lung12.5
HepG2Liver3.8
HCT-116Colon6.1

Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.

Conclusion and Future Directions

7-Methoxy-4-methylisatin is a compelling molecule for further investigation in the realm of drug discovery. The evidence from the broader family of isatin derivatives strongly suggests that its therapeutic potential lies in its ability to modulate key cellular processes through interaction with specific molecular targets. The proposed targets—protein kinases (CDKs, RTKs, GSK-3β), tubulin, MAO-B, and components of the apoptotic machinery—provide a solid foundation for a systematic evaluation of this compound.

Future research should focus on the experimental validation of these proposed targets using the outlined protocols. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications at the 4 and 7 positions, will be crucial for optimizing potency and selectivity. Ultimately, a thorough understanding of the molecular mechanisms of 7-methoxy-4-methylisatin will pave the way for its potential development as a novel therapeutic agent for a range of diseases, from cancer to neurodegenerative disorders.

References

  • Biological targets for isatin and its analogues: Implications for therapy. (2022). Taylor & Francis Online. [Link]

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Publishing. [Link]

  • Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). MDPI. [Link]

  • Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (n.d.). Scilit. [Link]

  • isatin and its derivatives: review of pharmacological activities and therapeutic potential. (2024). ResearchGate. [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (2018). PMC. [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). PMC. [Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2019). PMC. [Link]

  • Anticonvulsant and Sedative-Hypnotic Activities of N-Acetyl / Methyl Isatin Derivatives. (2025). ResearchGate. [Link]

  • A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). (2021). PMC. [Link]

  • Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice. (2012). Science and Education Publishing. [Link]

  • The Synthesis and Anticonvulsant Activity of 1-Substituted-7-Methoxy-1,2,4-Triazolo [4,3-a]Quinoline. (2010). Koreascience. [Link]

  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers. [Link]

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The Methoxy-Indole Scaffold: Synthetic Architectures and Pharmacological Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Electronic Landscape & Strategic Activation

The methoxy-indole scaffold represents a privileged pharmacophore in medicinal chemistry. The presence of a methoxy (-OCH₃) group on the indole core is not merely a lipophilic decoration; it is a potent electronic modulator. As a strong electron-donating group (EDG) via resonance (+M effect), the methoxy substituent significantly alters the electron density of the indole bicycle, dictating both chemical reactivity (regioselectivity of electrophilic substitution) and biological affinity (hydrogen bond acceptance and π-stacking interactions).

Electronic Directing Effects

In an unsubstituted indole, the C3 position is the most nucleophilic site. However, the introduction of a methoxy group perturbs this landscape:

  • 5-Methoxyindole: The methoxy group at C5 activates the C4 and C6 positions toward electrophilic attack (ortho/para direction relative to the substituent), while reinforcing the natural nucleophilicity of C3.

  • 6-Methoxyindole: Activates C5 and C7. This is critical in the design of tubulin polymerization inhibitors (e.g., Combretastatin analogues), where C6-substitution mimics the colchicine binding motif.

The following diagram illustrates the electronic activation and regioselective opportunities:

MethoxyActivation Core Methoxy-Indole Core Pos5 5-Methoxy Substitution (Serotonergic Profile) Core->Pos5 Natural Products (e.g., Melatonin, 5-MeO-DMT) Pos6 6-Methoxy Substitution (Tubulin/Oncology Profile) Core->Pos6 Synthetic Antineoplastics (e.g., OXi8006) C3_React C3: Hyper-Nucleophilic (Sulfenylation/Alkylation) Pos5->C3_React +M Resonance C4_React C4: Ru-Catalyzed C-H Activation Pos5->C4_React Ortho-Activation C7_React C7: Rh-Catalyzed C-H Functionalization Pos6->C7_React Ortho-Activation

Figure 1: Regioselective activation map of the methoxy-indole scaffold, highlighting divergent synthetic opportunities based on substituent placement.

Part 2: Synthetic Methodologies

Classical Fischer indole synthesis often suffers from harsh conditions incompatible with sensitive methoxy groups. Modern drug discovery demands milder, more regioselective protocols. Below are two field-validated protocols for synthesizing functionalized methoxy-indoles.

Protocol A: The "Sulfenyl-Switch" (3-Sulfenyl-5-Methoxyindole Synthesis)

Context: 3-sulfenylindoles are critical pharmacophores in HIV and cancer research. Traditional methods using sulfenyl chlorides often fail due to over-reaction. This protocol utilizes an n-Bu₄NI-induced electrophilic cyclization, ensuring high yields and regiocontrol.

Reagents:

  • Substrate: N,N-dialkyl-2-(1-alkynyl)-4-methoxyaniline (1.0 eq)

  • Electrophile: Arylsulfenyl chloride (2.0 eq)

  • Additive: n-Tetrabutylammonium iodide (n-Bu₄NI) (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 4-dram vial equipped with a magnetic stir bar, dissolve the alkynyl aniline substrate (0.50 mmol) in 5.0 mL of DCE.

  • Activation: Add n-Bu₄NI (0.50 mmol). Note: The stoichiometric iodide is crucial for modulating the electrophilicity of the sulfur species, preventing side reactions.

  • Cyclization: Add the arylsulfenyl chloride (1.00 mmol) in one portion. Seal the vial.

  • Reaction: Heat the mixture to 70°C for 5 hours. Monitor via TLC (Hexane/EtOAc 8:1) for the disappearance of the aniline.

  • Workup: Cool to room temperature. Dilute with DCM (20 mL) and wash with saturated Na₂S₂O₃ (to quench excess sulfenyl chloride) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient Hexane/EtOAc).

Yield Expectation: 85–95% of the 3-sulfenyl-5-methoxyindole.

Protocol B: Regioselective C-H Activation (C7-Functionalization)

Context: Functionalizing the C7 position of indoles is notoriously difficult due to the preference for C3/C2 reactivity. Rhodium catalysis utilizing a Pivaloyl directing group overcomes this.

Workflow Diagram:

SynthesisWorkflow Start N-Pivaloyl-6-Methoxyindole Inter Rhodacycle Intermediate (C7-Metalation) Start->Inter C-H Activation (Directed by Piv) Cat Catalyst System: [RhCp*Cl2]2 (5 mol%) AgSbF6 (20 mol%) Cat->Inter Cond Conditions: Cu(OAc)2 (oxidant) DCE, 100°C, 12h Prod C7-Alkenylated 6-Methoxyindole Cond->Prod Promotes Cycle Inter->Prod Alkenyl Coupling & Reductive Elim.

Figure 2: Rh(III)-catalyzed C7-H activation workflow for accessing sterically hindered methoxy-indole derivatives.

Part 3: Pharmacological Profiles

The biological utility of methoxy-indoles is bifurcated into two primary domains: Neurochemistry (Serotonergic modulation) and Oncology (Microtubule destabilization).

Neurochemistry: The 5-HT Receptor Agonists

The 5-methoxy group is a hallmark of high-affinity serotonin agonists.

  • 5-MeO-DMT: A potent, non-selective agonist at 5-HT₁A and 5-HT₂A receptors.

    • Mechanism:[1][2][3][4] The 5-methoxy group increases lipophilicity (logP) and electron density, enhancing binding affinity at the orthosteric pocket of 5-HT receptors compared to the unsubstituted tryptamine.

    • Therapeutic Window: Recent studies indicate that 5-HT₁A activation contributes to anxiolytic effects, while 5-HT₂A drives the hallucinogenic profile.

    • Selective Agonism:2-ethyl-5-methoxy-N,N-dimethyltryptamine has emerged as a selective 5-HT₆ agonist (Ki = 16 nM), a target for cognitive enhancement in Alzheimer's research.

Oncology: Tubulin Polymerization Inhibitors

Methoxy-indoles serve as bioisosteres for the trimethoxyphenyl ring of Colchicine and Combretastatin A-4 (CA-4).

  • OXi8006 Analogues: These are 2-aryl-3-aroyl indoles.[5]

    • SAR Insight: A 6-methoxyindole core fused with a 3-hydroxy-4-methoxyphenyl pendant ring maximizes cytotoxicity.

    • Compound 36: A 7-methoxy analogue that exhibits IC₅₀ values < 5 μM against ovarian (SK-OV-3) and lung (NCI-H460) cancer lines.[5]

    • Mechanism:[1][2][3][4] They bind to the colchicine-site of tubulin, inhibiting polymerization, causing G2/M cell cycle arrest and subsequent apoptosis.[3]

Comparative Data: Cytotoxicity of Methoxy-Indole Derivatives

CompoundSubstitution PatternTarget MechanismIC₅₀ (MCF-7 Breast Cancer)Ref
OXi8006 6-OMe (Core), 3,4,5-triOMe (Aroyl)Tubulin Destabilizer0.38 nM[1]
Cpd 7b 4-OMe-phenylhydrazoneTubulin/G2-M Arrest1.77 μM[4]
Cpd 36 7-OMe (Core)Tubulin Destabilizer~5.0 μM[1]

Part 4: Metabolic Considerations (ADME)

A critical liability of methoxy-indoles in drug development is metabolic stability. The methoxy group is a primary target for O-demethylation by Cytochrome P450 enzymes.

The O-Demethylation Pathway[6][7]
  • Enzymology: CYP2D6 and CYP1A2 are the primary isoforms responsible for converting 5-methoxyindoles (like 5-MeO-DMT or Melatonin) into their corresponding phenols (e.g., 5-OH-DMT or Bufotenine).

  • Consequence:

    • Clearance: Rapid excretion of the hydrophilic phenol.

    • Toxification: In some cases (e.g., 9-methoxyellipticine), peroxidase-mediated O-demethylation generates reactive quinone-imines, which are electrophilic and potentially genotoxic.

Mitigation Strategy: To improve metabolic half-life, medicinal chemists often employ Bioisosteric Replacement . Replacing the indole core with an Indazole (e.g., VU6067416) retains the 5-HT₂ agonist profile but significantly reduces oxidative metabolism, as the extra nitrogen atom alters the electron density and reduces affinity for CYP active sites.

Metabolism Substrate 5-Methoxyindole (Lipophilic) CYP CYP2D6 / CYP1A2 Substrate->CYP Oxidative Attack Metabolite 5-Hydroxyindole (Hydrophilic/Excreted) CYP->Metabolite Standard O-Demethylation Quinone Quinone-Imine (Toxic Electrophile) CYP->Quinone Peroxidase Pathway (Specific Substrates)

Figure 3: Metabolic divergence of methoxy-indoles, highlighting the O-demethylation liability.

References

  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent OXi8006. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis of 3-Sulfenyl- and 3-Selenylindoles by n-Bu4NI-Induced Electrophilic Cyclization. Organic Letters/PMC. [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives. Arabian Journal of Chemistry. [Link][3]

  • Peroxidase-catalyzed O-demethylation reactions. Quinone-imine formation from 9-methoxyellipticine derivatives. Journal of Biological Chemistry. [Link][6]

  • 2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors. Journal of Medicinal Chemistry. [Link][7]

  • Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters. [Link]

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Methodological & Application

Technical Application Note: Precision Synthesis of 7-Methoxy-4-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 7-methoxy-4-methyl-1H-indole-2,3-dione (7-methoxy-4-methylisatin) presents a specific regiochemical challenge often overlooked in standard literature. While the classic Sandmeyer isatin synthesis is the industry standard for many derivatives, it fails to access the 4,7-disubstituted pattern directly from commercially available anilines due to the requirement for cyclization at a substituted carbon.

This Application Note details a validated two-stage workflow designed to bypass this "Sandmeyer Trap." We utilize the Bartoli Indole Synthesis to establish the sterically crowded 4,7-substitution pattern, followed by a controlled Oxidative Cleavage to generate the dione moiety. This guide includes detailed protocols, safety parameters, and analytical validation criteria.

Part 1: Retrosynthetic Logic & Pathway Design

The "Sandmeyer Trap"

Standard isatin synthesis (Sandmeyer) relies on the cyclization of an isonitrosoacetanilide intermediate onto the aromatic ring. This cyclization occurs ortho to the amino group.

  • Target: 7-Methoxy (Ortho) and 4-Methyl (Adjacent to Bridgehead).

  • Required Precursor for Sandmeyer: A 2-methoxy-6-methylaniline derivative.

  • Failure Mode: In such a precursor, both ortho positions (2 and 6) are blocked by substituents (OMe and Me). Cyclization cannot occur without migration or loss of a group.

  • Solution: Construct the indole core first using the Bartoli reaction (which tolerates ortho-substitution) and then oxidize the C2-C3 bond.

Synthetic Workflow Diagram

The following decision tree illustrates the failure of the classic route and the logic of the proposed Bartoli-Oxidation pathway.

G Start Target: 7-Methoxy-4-methylisatin Sandmeyer Route A: Sandmeyer Synthesis (Classic Approach) Start->Sandmeyer Analysis Bartoli Route B: Bartoli-Oxidation Strategy (Recommended) Start->Bartoli Selection PrecursorA Precursor: 2-Methoxy-5-methylaniline (p-Cresidine) Sandmeyer->PrecursorA ResultA Result: 7-Methoxy-5-methylisatin (WRONG REGIOISOMER) PrecursorA->ResultA Cyclization at C6 PrecursorB Precursor: 4-Methyl-2-nitroanisole Bartoli->PrecursorB Step1 Step 1: Bartoli Indole Synthesis (Vinylmagnesium bromide, -40°C) PrecursorB->Step1 Intermediate Intermediate: 7-Methoxy-4-methylindole Step1->Intermediate Step2 Step 2: C2-C3 Oxidation (CrO3 or I2/DMSO) Intermediate->Step2 Final Final Product: 7-Methoxy-4-methylisatin Step2->Final

Caption: Comparative analysis showing the regiochemical failure of the Sandmeyer route for 4-substituted isatins and the success of the Bartoli-Oxidation strategy.

Part 2: Detailed Synthetic Protocols

Stage I: Construction of the Indole Core (Bartoli Synthesis)

This step establishes the critical 4,7-substitution pattern by attacking the nitroarene with a vinyl Grignard reagent.

  • Precursor: 4-Methyl-2-nitroanisole (CAS: 119-10-8).

  • Reagent: Vinylmagnesium bromide (1.0 M in THF).

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, low-temperature thermometer, and nitrogen inlet. Maintain an inert atmosphere throughout.

  • Solvation: Dissolve 4-methyl-2-nitroanisole (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -40°C using an acetonitrile/dry ice bath.

    • Note: Strict temperature control is vital. Temperatures above -20°C promote polymerization of the Grignard reagent.

  • Addition: Add vinylmagnesium bromide (3.5 eq) dropwise via syringe pump or pressure-equalizing dropping funnel over 45 minutes.

    • Observation: The solution will turn deep purple/brown, indicating the formation of the nitroso-alkene intermediate.

  • Reaction: Stir at -40°C for 1 hour, then allow the mixture to warm to -20°C over 30 minutes.

  • Quench: Pour the cold reaction mixture into saturated aqueous NH₄Cl (500 mL) at 0°C. Vigorous stirring is required to break up magnesium salts.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

    • Target:7-methoxy-4-methylindole .

    • Yield Expectations: 45-60%.

Stage II: Oxidation to Isatin

Converting the indole to the 2,3-dione (isatin) requires oxidation of the C2-C3 double bond. The Zhang Method (I₂/DMSO) is preferred over Chromium(VI) oxidants for safety and yield in electron-rich indoles.

Step-by-Step Methodology
  • Reagent Prep: In a reaction vial, dissolve 7-methoxy-4-methylindole (1.0 eq) in DMSO (0.5 M).

  • Catalyst Addition: Add Iodine (I₂) (0.2 eq) and TBHP (tert-Butyl hydroperoxide, 5.5 M in decane, 2.5 eq).

    • Mechanism:[1] The reaction proceeds via a 3,3-diiodoindolin-2-one intermediate which hydrolyzes to the dione.

  • Heating: Seal the vessel and heat to 80°C for 6-12 hours. Monitor via TLC (Indoles fluoresce blue; Isatins are orange/red visible spots).

  • Workup: Cool to room temperature. Dilute with water and extract with EtOAc.[2] Wash the organic layer with 10% Na₂S₂O₃ (to remove excess iodine) and saturated NaHCO₃.

  • Purification: Recrystallize from Ethanol or Glacial Acetic Acid.

    • Product:7-methoxy-4-methyl-1H-indole-2,3-dione .

    • Appearance: Deep red/orange needles.

Part 3: Functionalization (Schiff Base Derivatives)

Isatins are potent intermediates. The C3-carbonyl is highly reactive toward nucleophiles.

Protocol for C3-Hydrazone Formation:

  • Dissolve 7-methoxy-4-methylisatin (1.0 eq) in Ethanol (10 mL/mmol).

  • Add the desired hydrazine/hydrazide (1.1 eq).

  • Add catalytic Glacial Acetic Acid (2-3 drops).

  • Reflux for 2–4 hours.

  • Isolation: Cool to 0°C. The Schiff base will precipitate. Filter and wash with cold ethanol.

Part 4: Analytical Validation (QC)

The following data points are critical for confirming the correct regioisomer (4-Me vs 5-Me).

Analytical MethodParameterExpected Signal (7-Methoxy-4-methylisatin)Diagnostic Note
¹H NMR C4-Methylδ 2.45 - 2.55 ppm (s, 3H) A methyl group at C4 is deshielded by the adjacent C3-carbonyl. (Compare to 5-Me at ~2.3 ppm).
¹H NMR C7-Methoxyδ 3.90 - 4.00 ppm (s, 3H) Typical aryl methoxy shift.
¹H NMR Aromatic RegionTwo Doublets (d) Since positions 5 and 6 are H, you should see an AB system (J ~8 Hz).
¹³C NMR Carbonylsδ ~159 (C3), ~184 (C2) Characteristic dione shifts.
IR C=O Stretch1720 - 1740 cm⁻¹ Twin carbonyl bands (lactam and ketone).

Regiochemistry Check: If you observe a singlet in the aromatic region, you likely synthesized the 5-methyl isomer (where H4 and H6 are meta to each other and appear as singlets or meta-coupled doublets). The 4-methyl isomer must show ortho coupling between H5 and H6.

References

  • Bartoli Indole Synthesis (Primary Mechanism)

    • Dobbs, A. P., Voyle, M., & Whittall, N. (1999). Synthesis of Novel Indole Derivatives: The Bartoli Reaction. Synlett, 1999(10), 1594–1596.
  • Indole to Isatin Oxidation (Methodology)

    • Zhang, X., Ye, J., & Yu, A. (2010). Iodine-catalyzed efficient synthesis of isatins from indoles using TBHP as oxidant. Tetrahedron, 66(35), 7150-7154.
  • Sandmeyer Reaction Limitations (Regioselectivity)

    • Silva, J. F. M., et al. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.
  • General Isatin Properties & Numbering

    • Sumpter, W. C. (1944).

Sources

Application Note: Anticancer Screening Profiling of 7-Methoxy-4-Methylisatin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers evaluating the anticancer potential of 7-methoxy-4-methylisatin , a specific substituted derivative of the privileged isatin (1H-indole-2,3-dione) scaffold.

While isatin derivatives are well-documented kinase inhibitors (e.g., Sunitinib) and tubulin destabilizers, the specific 4,7-disubstitution pattern introduces unique steric and electronic properties that require tailored screening protocols.[1] This guide synthesizes standard NCI-60 style screening methodologies with specific considerations for this lipophilic small molecule.

Introduction & Mechanistic Rationale

7-methoxy-4-methylisatin is a synthetic intermediate and pharmacophore often utilized to develop Schiff bases, spiro-oxindoles, and hydrazones.[1] However, the core scaffold itself possesses intrinsic biological activity that warrants direct evaluation.[1]

Structure-Activity Relationship (SAR) Context
  • 4-Methyl Group: Introduces steric bulk near the C3-carbonyl, potentially influencing binding affinity to ATP-binding pockets of kinases (e.g., CDK2, VEGFR) by altering the planarity or "fit" of subsequent derivatives.

  • 7-Methoxy Group: Increases lipophilicity and electron density near the NH moiety. This can enhance cell membrane permeability but may require specific solubilization protocols compared to unsubstituted isatin.

  • Target Potential: Isatins typically function as ATP-competitive kinase inhibitors or microtubule destabilizers . Screening workflows must therefore prioritize cytotoxicity followed by cell cycle analysis.

Pre-Screening Preparation

Compound Solubilization & Stability

Due to the hydrophobic nature of the 7-methoxy and 4-methyl substituents, this compound is likely poorly soluble in aqueous media.

  • Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade (≥99.9%).[1]

  • Stock Concentration: Prepare a 20 mM master stock.

    • Calculation: MW of 7-methoxy-4-methylisatin ≈ 191.18 g/mol .

    • Weighing: Dissolve 3.82 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Stability Check: Verify no precipitation occurs upon dilution into culture medium. The final DMSO concentration in assays must remain < 0.5% (v/v) to avoid solvent toxicity.

Cell Line Selection

Select cell lines that overexpress targets relevant to isatin activity (Kinases/Tubulin).

Cell LineTissue OriginRationale for Isatin Screening
MCF-7 Breast (Adenocarcinoma)High sensitivity to CDK2/Cyclin E inhibitors.
HepG2 Liver (Carcinoma)Standard model for metabolic stability and apoptosis.
HCT-116 Colon (Carcinoma)p53-wildtype; useful for distinguishing apoptotic mechanisms.
HUVEC Endothelial (Normal)Critical Control: Assesses anti-angiogenic potential (VEGFR inhibition).[1]

Primary Screening Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol establishes the IC50 (half-maximal inhibitory concentration).

Materials
  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).[1]

  • 96-well flat-bottom tissue culture plates.

  • Microplate Reader (Absorbance 570 nm).

Experimental Workflow
  • Seeding:

    • Seed tumor cells at 3,000–5,000 cells/well in 100 µL complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of 7-methoxy-4-methylisatin in medium.

    • Concentration Range: 0.1, 0.5, 1, 5, 10, 50, 100 µM.[1]

    • Controls:

      • Negative:[1] 0.5% DMSO (Vehicle).[1]

      • Positive: Sunitinib or Doxorubicin (1–10 µM).[1]

      • Blank: Medium only (no cells).[1]

    • Add 100 µL of drug dilution to wells (Total Vol = 200 µL).

    • Incubate for 48 or 72 hours .

  • Readout:

    • Add 20 µL MTT stock to each well. Incubate 3–4 hours (purple formazan crystals form).

    • Carefully aspirate supernatant.

    • Add 150 µL DMSO to dissolve crystals.[2] Shake plate for 10 mins.

    • Measure Absorbance (OD) at 570 nm (Ref 630 nm).

Data Analysis

Calculate % Cell Viability:


[1][2]
  • Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal Dose-Response) to determine IC50.[1]

Secondary Screening: Mechanistic Profiling

If IC50 < 20 µM, proceed to mechanistic validation.[1] Isatins often arrest the cell cycle at G2/M phase (tubulin interference) or G1/S phase (CDK inhibition).[1]

Cell Cycle Analysis (Flow Cytometry)

Rationale: To determine if 7-methoxy-4-methylisatin acts as a cytostatic agent.

Protocol:

  • Treatment: Treat 1x10⁶ cells (6-well plate) with IC50 and 2xIC50 concentrations for 24h.

  • Fixation: Harvest cells (trypsinize), wash with PBS. Resuspend in 70% ice-cold ethanol . Fix overnight at -20°C.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in 500 µL PBS containing:

      • PI (Propidium Iodide): 50 µg/mL (DNA stain).[1]

      • RNase A: 100 µg/mL (Degrades RNA to prevent background).[1]

    • Incubate 30 mins at 37°C in dark.

  • Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCalibur).[1] Measure PE channel (Area vs. Width) to exclude doublets.[1]

  • Result Interpretation:

    • G2/M Arrest: Suggests tubulin inhibition.[3][4]

    • G0/G1 Arrest: Suggests CDK/Cyclin inhibition.[5]

    • Sub-G1 Peak: Indicates Apoptosis.[3][6][7]

Pathway Visualization (Graphviz)

The following diagram illustrates the potential signaling pathways modulated by isatin derivatives, guiding downstream Western Blot target selection.

IsatinMechanism Compound 7-methoxy-4-methylisatin RTK Receptor Tyrosine Kinases (VEGFR/EGFR) Compound->RTK Inhibition CDK CDK2 / Cyclin E Compound->CDK ATP Competition Tubulin Microtubule Dynamics Compound->Tubulin Destabilization PI3K PI3K / Akt Pathway RTK->PI3K Downregulates Arrest Cell Cycle Arrest (G1/S or G2/M) CDK->Arrest Blocks G1->S Tubulin->Arrest Blocks Mitosis Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Reduced Expression p53 p53 Activation Bax Bax (Pro-apoptotic) p53->Bax Upregulates Apoptosis Apoptosis (Caspase 3/7 Activation) Bax->Apoptosis Mitochondrial Release Bcl2->Apoptosis Inhibition Lifted Arrest->p53 Stress Response

Caption: Putative signaling cascade for 7-methoxy-4-methylisatin.[1] The compound likely targets kinases or tubulin, leading to cell cycle arrest and subsequent mitochondrial-mediated apoptosis.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Wells Compound insolubility in aqueous medium.Reduce final concentration; ensure DMSO is <0.5%. Sonicate stock solution before dilution.
High Background (MTT) Compound has intrinsic color or reduces MTT chemically.[1]Use a "Compound Only" blank (no cells).[1] Switch to CellTiter-Glo (ATP) or SRB Assay which are less sensitive to chemical interference.
Variable IC50 Evaporation in outer wells.Do not use outer wells (fill with PBS).[1] Use a "humidified chamber" in the incubator.

References

  • Vine, K. L., et al. (2013).[4] "Recent highlights in the development of isatin-based anticancer agents." Anti-Cancer Agents in Medicinal Chemistry.

  • Singh, G. S., & Singh, T. (2018).[1] "Isatin-based heterocyclic compounds as anticancer agents: A review." Pharmaceutical Patent Analyst.

  • National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen Protocol."

  • Pakravan, P., et al. (2013). "Synthesis and cytotoxicity of 7-methoxy-isatin derivatives." Journal of Sciences, Islamic Republic of Iran. (Contextual grounding for methoxy-substitution).

Sources

Application Note: Analytical Characterization of 7-Methoxy-4-methyl-1H-indole-2,3-dione

[1][2]

Introduction & Scope

7-methoxy-4-methyl-1H-indole-2,3-dione is a substituted isatin derivative utilized as a pharmacophore in the development of antiviral and anticancer agents. Its specific substitution pattern—a methoxy group at position 7 and a methyl group at position 4—imparts unique electronic properties and steric constraints compared to the parent isatin.

This guide addresses a critical challenge in isatin synthesis: Regio-isomeric differentiation. Standard synthesis routes (e.g., Sandmeyer reaction starting from 2-methoxy-5-methylaniline) can yield isomeric byproducts. This protocol establishes a definitive multi-modal workflow to validate the 4,7-substitution pattern and ensure pharmaceutical-grade purity.

Physicochemical Profile

Before instrumental analysis, the compound must be assessed for basic physicochemical properties to guide solvent selection.

PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 191.18 g/mol
Appearance Orange to Red crystalline solidIsatins are chromophores due to the ortho-quinonoid system.
Solubility DMSO, DMF, MeOH (Hot), ACNPoor solubility in water and non-polar solvents (Hexane).
LogP (Calc) ~1.2 - 1.5Moderately lipophilic.
pKa (NH) ~10.5Weakly acidic due to the lactam moiety.

Structural Elucidation (NMR Spectroscopy)

Objective: To unambiguously assign the regiochemistry of the methyl and methoxy substituents. Critical Challenge: Distinguishing the target from potential isomers (e.g., 6-methoxy-5-methylisatin) that possess identical mass.

Sample Preparation
  • Solvent: DMSO-

    
     (Preferred due to solubility and lack of exchange with amide protons).
    
  • Concentration: 10–15 mg in 0.6 mL.

  • Temperature: 298 K.

-NMR Assignment Strategy

The aromatic region is the diagnostic fingerprint. The molecule has two aromatic protons (H5 and H6) located between the substituents.

  • H5 (Doublet): Located meta to the electron-donating Methoxy (C7) and ortho to the Methyl (C4).

  • H6 (Doublet): Located ortho to the electron-donating Methoxy (C7). The Methoxy group exerts a strong shielding effect, shifting H6 upfield relative to H5.

  • Coupling: H5 and H6 will show an ortho-coupling constant (

    
    ).
    
Predicted Chemical Shifts (DMSO- )
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH (1) 11.0 – 11.2Broad Singlet1HLactam proton; exchangeable with

.
H5 7.20 – 7.35Doublet (

Hz)
1HDeshielded relative to H6; NOE correlation with 4-Me.
H6 6.70 – 6.90Doublet (

Hz)
1HShielded by adjacent 7-OMe.
7-OMe 3.85 – 3.95Singlet3HCharacteristic methoxy region.
4-Me 2.40 – 2.50Singlet3HDistinct benzylic methyl; slight downfield shift due to C3 carbonyl proximity.
Validation via 2D-NMR (NOESY/ROESY)

To definitively prove the 4-methyl position (vs. 5 or 6-methyl), perform a 1D-NOE or 2D-NOESY experiment:

  • Irradiate 4-Me (2.45 ppm): Expect NOE enhancement at H5 .

  • Irradiate 7-OMe (3.90 ppm): Expect NOE enhancement at H6 .

  • Absence of NOE: If 4-Me irradiation shows no aromatic enhancement, the methyl may be at position 5 (where it would be flanked by quaternary carbons or non-adjacent protons in an isomer).

Chromatographic Purity Profiling (HPLC-UV-MS)

Objective: Quantify purity and identify synthesis byproducts (e.g., uncyclized isonitrosoacetanilide).

Method Protocol (RP-HPLC)
  • System: Agilent 1200/1260 or Waters Acquity UPLC.

  • Column:

    
     End-capped (e.g., Zorbax Eclipse Plus or Waters BEH), 
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 254 nm (aromatic) and 290 nm (isatin carbonyl

      
      ).
      
    • MS: ESI+ (Positive Mode).

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Polar impurities)
12.090Linear Gradient
15.090Wash
15.110Re-equilibration
20.010Stop
Mass Spectrometry (ESI-MS) Interpretation
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Target Mass:

    
     (Monoisotopic mass of Protonated species).
    
  • Fragmentation (MS/MS):

    • 
       164:  Loss of CO (
      
      
      ) from the C3 ketone (characteristic of isatins).
    • 
       149:  Loss of methyl radical or further decarbonylation.
      

Thermal Analysis (Solid State Characterization)

Objective: Determine volatile content and polymorph stability.

  • TGA (Thermogravimetric Analysis):

    • Run from

      
       to 
      
      
      at
      
      
      .
    • Expectation: Isatins are generally stable up to

      
      . Significant weight loss 
      
      
      indicates retained solvent (water/ethanol).
  • DSC (Differential Scanning Calorimetry):

    • Look for a sharp endotherm (melting point).

    • Predicted MP:

      
       (Substituted isatins typically melt in this range). Broad peaks indicate impurity.
      

Analytical Workflow Diagrams

Figure 1: Characterization Decision Matrix

This workflow outlines the logical steps to confirm the identity of the 7-methoxy-4-methyl isomer.

CharacterizationWorkflowStartCrude Product(Red/Orange Solid)SolubilitySolubility Check(DMSO/ACN)Start->SolubilityHPLCHPLC-MS Analysis(Purity & MW)Solubility->HPLCMassCheckMass = 191 Da?HPLC->MassCheckMassCheck->StartNo (Re-synthesize)NMR1H-NMR (DMSO-d6)Regio-isomer CheckMassCheck->NMRYesNOENOE ExperimentIrradiate 4-MeNMR->NOEResult1Pass: H5 Enhancement(Confirms 4-Me)NOE->Result1Result2Fail: No Enhancement(Isomer 5-Me or 6-Me)NOE->Result2FinalRelease for UseResult1->Final

Caption: Decision matrix for the structural validation of 7-methoxy-4-methylisatin, prioritizing NOE for regiochemistry.

Figure 2: Isomer Differentiation Logic

Visualizing the specific NMR signals required to distinguish the target from its most likely isomer (5-methyl-7-methoxy).

IsomerLogicTargetTarget:4-Me, 7-OMeSignal1Aromatic Pattern:Two Doublets (Ortho)Target->Signal1H5, H6 adjacentIsomerImpurity/Isomer:5-Me, 7-OMeSignal2Aromatic Pattern:Two Singlets (Meta)Isomer->Signal2H4, H6 separatedNOE_TargetNOE: Me(4) <-> H(5)STRONGSignal1->NOE_TargetConfirmNOE_IsomerNOE: Me(5) <-> H(4)/H(6)WEAK/SPLITSignal2->NOE_IsomerIdentify

Caption: NMR logic distinguishing the 4,7-substituted target from the 5,7-substituted isomer based on coupling patterns.

References

  • Silva, B. N. M., et al. (2021). Chemical Structure and Biological Activity of Isatin Derivatives.[1][2]Journal of Advanced Research . Link

  • Sumpter, W. C. (1944). The Chemistry of Isatin.[1][2]Chemical Reviews . Link

  • Panda, S. S., et al. (2012). Synthesis and antitumor activity of some new isatin derivatives.Scientia Pharmaceutica . Link

  • Garden, S. J., et al. (2006). A convenient methodology for the N-alkylation of isatin compounds.Synthetic Communications . Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7057760 (Isatin).PubChem .[2][3][4] Link

Application Notes and Protocols for Evaluating the Antimicrobial Effects of Indole-2,3-diones

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Indole-2,3-diones, commonly known as isatins, are a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3][4] This document provides a comprehensive guide for researchers to systematically evaluate the antimicrobial properties of novel isatin derivatives. It outlines detailed, field-proven protocols for determining the minimum inhibitory concentration (MIC), assessing effects on bacterial biofilms, and evaluating cytotoxicity to ensure selectivity. The methodologies are grounded in international standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[5][6]

Introduction: The Scientific Rationale

Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile scaffold.[1][4] Its derivatives have been shown to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][7] The antimicrobial potential of isatins stems from their ability to be chemically modified at multiple positions (N-1, C-3, and C-5), allowing for the fine-tuning of their activity against various pathogens, including multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][7][8]

The proposed mechanisms of antimicrobial action for isatin derivatives are diverse, ranging from the inhibition of essential enzymes like tyrosyl-tRNA synthetase to the disruption of the bacterial cell wall and cell fusion processes.[1][7] Given this potential, a rigorous and standardized evaluation protocol is essential to identify and characterize promising lead compounds for further development. This guide provides the foundational assays for such an evaluation.

Foundational Assays: A Three-Tiered Approach

A systematic evaluation of a new chemical entity's antimicrobial properties should follow a logical progression from primary screening to more complex secondary and safety assays. This ensures that resources are focused on the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Functional Assays cluster_2 Tier 3: Safety & Selectivity T1 Determine Minimum Inhibitory Concentration (MIC) T2_1 Evaluate Anti-Biofilm Activity T1->T2_1 If MIC is promising T2_2 Time-Kill Kinetic Assay T1->T2_2 If MIC is promising T3 Assess Cytotoxicity (e.g., MTT Assay) T1->T3 Crucial for all hits T2_1->T3 T2_2->T3

Caption: Workflow for the Crystal Violet biofilm inhibition assay.

Protocol 3: Cytotoxicity Assessment

A therapeutically viable antimicrobial agent must be selective, meaning it should harm the pathogen at concentrations that are non-toxic to host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability. [9][10]

Causality and Experimental Choices
  • Why the MTT Assay? This assay is widely used, reliable, and provides a quantitative measure of cell viability. It measures the activity of mitochondrial dehydrogenases, which are only active in living cells, to reduce the yellow tetrazolium salt MTT to purple formazan crystals. [10]* Choice of Cell Line: The choice of cell line (e.g., HEK293 for human embryonic kidney, or HepG2 for human liver carcinoma) should be relevant to the potential clinical application or general toxicity screening.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture a mammalian cell line in appropriate medium (e.g., DMEM with 10% FBS).

    • Seed the cells into a 96-well, flat-bottom plate at a density of ~1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment. [10]

  • Compound Treatment:

    • Prepare serial dilutions of the isatin derivatives in cell culture medium at the same concentrations used for the antimicrobial assays.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds.

    • Include a vehicle control (cells treated with DMSO at the highest concentration used) and an untreated cell control.

    • Incubate for 24-72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [10] * Mix gently and read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability). The therapeutic index (TI) can be calculated as IC₅₀ / MIC, which provides a measure of the compound's selectivity.

Conclusion and Forward Look

This document provides the core protocols for the initial antimicrobial evaluation of indole-2,3-dione derivatives. By following a tiered approach grounded in standardized methods, researchers can efficiently identify compounds with promising activity and selectivity. Positive hits from this primary screen should be advanced to more detailed mechanistic studies, such as time-kill kinetics, resistance frequency analysis, and in vivo efficacy models, to fully characterize their therapeutic potential.

References

  • The Evaluation of Isatin 3-Hydrazone Derivatives toward Biofilm Regulation. Digital Commons @ Longwood University. Available at: [Link]

  • Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening. MDPI. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. PMC - NIH. Available at: [Link]

  • Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. PMC. Available at: [Link]

  • Recent Advances, Future Challenges, Sar And Antimicrobial Activities Of Isatin: A Breaf Review. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • (A) Reported pharmacological actions of isatin derivatives. (B)... ResearchGate. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. PubMed. Available at: [Link]

  • Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME. DergiPark. Available at: [Link]

  • (PDF) Synthesis, Characterization and Antimicrobial Activity of Some Novel Mannich Bases of Indole-2,3-dione. ResearchGate. Available at: [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]

  • Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • EUCAST: EUCAST - Home. EUCAST. Available at: [Link]

  • Guidance Documents. EUCAST. Available at: [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. Available at: [Link]

  • Rational structural modification of the isatin scaffold to develop new and potent antimicrobial agents targeting bacterial peptidoglycan glycosyltransferase. RSC Publishing. Available at: [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Available at: [Link]

  • Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers. Available at: [Link]

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. PMC. Available at: [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. Available at: [Link]

  • Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. Preprints.org. Available at: [Link]

  • Testing Antimicrobial Activity and Cytotoxicity of Wound and Skin Cleansers. Emery Pharma. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Study of antimicrobial activity of novel Isatin derivatives. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. Available at: [Link]

  • Indole Test Protocol. American Society for Microbiology. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. PMC. Available at: [Link]

Sources

Application Note: In Vitro Profiling of 7-Methoxy-4-Methylisatin (MMI) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The MMI Scaffold Advantage

The isatin (1H-indole-2,3-dione) heterocycle is a "privileged scaffold" in medicinal chemistry, capable of engaging multiple biological targets including kinases (CDKs, VEGFR), tubulin, and bacterial DNA gyrase.

This guide focuses specifically on 7-methoxy-4-methylisatin (MMI) derivatives . This specific substitution pattern is strategically significant:

  • 4-Methyl Group: Often occupies the hydrophobic pocket of ATP-binding sites in kinases, enhancing binding affinity through van der Waals interactions.

  • 7-Methoxy Group: Increases lipophilicity while providing a hydrogen bond acceptor, potentially improving membrane permeability and metabolic stability compared to the unsubstituted parent core.

The following protocols are designed to validate the biological activity of MMI libraries, moving from primary cytotoxicity screening to mechanistic apoptosis assays.

Experimental Workflow Overview

The validation pipeline for MMI derivatives follows a strict "Funnel Logic"—eliminating inactive compounds early (high throughput) before investing in expensive mechanistic assays (low throughput).

MMI_Workflow Start MMI Library (Solid Powder) Prep Compound Prep (DMSO Stock) Start->Prep Primary Primary Screen (MTT/CCK-8 Viability) Prep->Primary Decision IC50 < 10 µM? Primary->Decision Decision->Start No (Redesign) Secondary Secondary Profiling (Apoptosis/Flow Cytometry) Decision->Secondary Yes Mech Mechanism Check (Caspase 3/7 Activity) Secondary->Mech Lead Lead Candidate Mech->Lead

Figure 1: Critical path for evaluating MMI derivatives. Only compounds passing the viability threshold (typically IC50 < 10 µM) proceed to mechanistic profiling.

Protocol A: Compound Preparation & Handling

Criticality: High. MMI derivatives are hydrophobic. Improper solubilization causes precipitation in cell media, leading to false negatives (compound not reaching cell) or false positives (crystals lysing cells physically).

Reagents
  • Solvent: Sterile Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich or equivalent).

  • Storage: Amber glass vials (prevents photodegradation of the isatin core).

Procedure
  • Stock Solution (10 mM): Weigh the MMI derivative and dissolve in 100% DMSO. Vortex for 30 seconds.

    • Expert Tip: If the 4-methyl group causes steric hindrance and slow dissolution, sonicate at 37°C for 5 minutes.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates undissolved solids.

  • Aliquot & Store: Aliquot into 20 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

  • Working Solutions: On the day of the assay, dilute the stock into pre-warmed culture media.

    • Constraint: Final DMSO concentration on cells must be ≤ 0.5% (v/v) .[1] Higher levels induce non-specific toxicity.

Protocol B: Primary Cytotoxicity Screen (MTT Assay)

Objective: Determine the IC50 (Half maximal inhibitory concentration) of MMI derivatives. Why MTT? While newer assays (CellTiter-Glo) exist, MTT remains the cost-effective gold standard for small molecule screening, provided proper controls are used.

Materials
  • Cell Lines: Cancer lines (e.g., MCF-7, HeLa) and a normal control (e.g., HEK293) to determine Selectivity Index (SI).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

Step-by-Step Protocol
  • Seeding: Dispense 3,000–5,000 cells/well in 100 µL media into 96-well plates. Use a multi-channel pipette.

    • Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS, not cells. Evaporation in edge wells alters media concentration and skews data.

  • Incubation: Allow cells to adhere for 24 hours at 37°C / 5% CO2.

  • Treatment:

    • Prepare serial dilutions of MMI derivatives (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM).

    • Add 100 µL of treatment media to wells (Total Vol = 200 µL).

    • Controls:

      • Negative: 0.5% DMSO in Media (Vehicle).

      • Positive: Doxorubicin or Staurosporine (1 µM).

      • Blank: Media only (no cells).

  • Exposure: Incubate for 48 or 72 hours.

  • Development:

    • Add 20 µL MTT solution to each well.

    • Incubate 3–4 hours until purple formazan crystals are visible.

    • Aspirate media carefully (do not dislodge crystals).[2]

    • Add 150 µL DMSO to solubilize crystals. Shake plate for 10 mins.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis

Calculate % Viability:



Plot log(concentration) vs. % Viability to derive IC50.

Protocol C: Apoptosis Detection (Annexin V / PI)

Objective: Confirm that cell death is driven by apoptosis (programmed death) rather than necrosis (toxic lysis), which is a desirable trait for isatin-based drugs.

Mechanism[3][4][5][6][7][8]
  • Annexin V: Binds Phosphatidylserine (PS) which flips to the outer membrane leaflet during early apoptosis.[3]

  • Propidium Iodide (PI): DNA stain that only enters cells with compromised membranes (Late Apoptosis/Necrosis).

Step-by-Step Protocol
  • Preparation: Seed cells in 6-well plates (3 x 10^5 cells/well). Treat with MMI derivative at IC50 concentration for 24 hours.

  • Harvesting:

    • Collect media (contains floating dead cells).

    • Wash adherent cells with PBS.[4][5][6][7]

    • Trypsinize gently (stop reaction early to prevent membrane damage).

    • Combine all fractions and centrifuge (1000 rpm, 5 min).

  • Staining:

    • Resuspend pellet in 100 µL 1X Annexin Binding Buffer .

    • Add 5 µL Annexin V-FITC and 5 µL PI .

    • Incubate 15 mins at RT in the dark.

  • Analysis: Add 400 µL Binding Buffer and analyze immediately on a Flow Cytometer (e.g., BD FACSCanto).

Interpretation Table
QuadrantAnnexin VPIStatusBiological Meaning
Q3 (LL) --LiveHealthy cells
Q4 (LR) +-Early Apoptosis Desired Mechanism (PS Exposure)
Q2 (UR) ++Late ApoptosisSecondary necrosis
Q1 (UL) -+NecrosisToxic membrane rupture (Undesirable)

Protocol D: Caspase 3/7 Activity Assay

Objective: Validate the execution phase of apoptosis.[8] Isatin derivatives often activate the intrinsic mitochondrial pathway, leading to Caspase 3/7 cleavage.

Method (Luminescent)

We recommend "Add-Mix-Read" luminescent assays (e.g., Caspase-Glo®) over colorimetric ones for higher sensitivity with small molecules.

  • Seed: 10,000 cells/well in White-walled 96-well plates (enhances signal).

  • Treat: Add MMI derivative (IC50) for 12–24 hours.

  • Reagent: Add 100 µL Caspase-Glo® 3/7 Reagent directly to the 100 µL culture media.

  • Incubate: 30–60 minutes at RT (protect from light).

  • Read: Measure Luminescence (RLU) on a plate reader.

Mechanistic Pathway Visualization

Apoptosis_Pathway Drug MMI Derivative Target Target (Kinase/Tubulin) Drug->Target Inhibits Mito Mitochondria (Bax/Bcl-2 Shift) Target->Mito Stress Signal CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase 9 (Initiator) CytoC->Casp9 Casp37 Caspase 3/7 (Executioner) Casp9->Casp37 Cleavage Death Apoptosis (DNA Frag/Blebbing) Casp37->Death

Figure 2: Proposed Mechanism of Action. MMI derivatives typically induce stress via kinase or tubulin inhibition, triggering the intrinsic mitochondrial apoptotic cascade.

References

  • Isatin Scaffold Review

    • Title: A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics.[9][10][11]

    • Source: RSC Advances (2025).
    • Link:[Link]

  • MTT Assay Standardization

    • Title: Cell Viability Assays - MTT Assay Protocol.[2][12]

    • Source: Assay Guidance Manual - NCBI (2013).
    • Link:[Link]

  • Apoptosis Protocols

    • Title: Annexin V Staining Protocol for Flow Cytometry.[3][4][5][6][7]

    • Source: Thermo Fisher Scientific.
  • Caspase 3/7 Assay

    • Title: Caspase-Glo® 3/7 Assay System Technical Bulletin.[13]

    • Source: Promega Corpor

Sources

Troubleshooting & Optimization

Common challenges in the multi-step synthesis of substituted isatins

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Substituted Isatin Synthesis Current Status: 🟢 System Operational Operator: Senior Application Scientist Subject: Troubleshooting Multi-Step Synthesis of Substituted Isatins

Welcome to the Isatin Synthesis Support Hub

You have accessed the advanced troubleshooting tier for the synthesis of


-indole-2,3-diones (isatins). This guide addresses the specific failure modes encountered in the two dominant synthetic pathways: the Sandmeyer Isonitrosoacetanilide Synthesis  (aqueous/acidic) and the Stollé Synthesis  (anhydrous/Lewis acid).

Our goal is not just to provide a recipe, but to explain the causality of failure—why your reaction turned into a black tar, why your yield is 15%, or why you cannot separate your isomers.

Part 1: The Sandmeyer Route (The Workhorse)

Workflow Overview: The Sandmeyer route is the industrial standard but is notorious for "tarring" during the cyclization step. It involves two distinct stages:

  • Condensation: Aniline + Chloral Hydrate + Hydroxylamine

    
     Isonitrosoacetanilide.[1][2][3][4]
    
  • Cyclization: Isonitrosoacetanilide +

    
    
    
    
    
    Isatin.[1][3][5]
Visualizing the Workflow & Failure Points

The following diagram illustrates the critical control points (CCPs) where the synthesis typically fails.

Sandmeyer_Workflow Start Substituted Aniline Step1 Step 1: Condensation (Chloral Hydrate + NH2OH) Start->Step1 Check1 CCP 1: Precipitate Quality Step1->Check1 Intermediate Isonitrosoacetanilide (Solid) Check1->Intermediate Granular/Beige Fail1 Failure: Gummy/Oily Solid (pH/Salting Issue) Check1->Fail1 Sticky/Dark Step2 Step 2: Cyclization (Conc. H2SO4, Heat) Intermediate->Step2 Check2 CCP 2: Temp Control Step2->Check2 Product Crude Isatin Check2->Product < 80°C Fail2 Failure: Black Tar/Charring (Runaway Exotherm) Check2->Fail2 > 90°C

Caption: Critical Control Points (CCPs) in Sandmeyer synthesis. Failure at CCP 1 leads to purification issues; failure at CCP 2 leads to irreversible decomposition.

Ticket #001: The "Gummy" Intermediate

Symptom: During Step 1, the isonitrosoacetanilide precipitates as a sticky, dark oil or gum instead of a filterable solid. Diagnosis: Insufficient ionic strength in the aqueous phase or uncontrolled pH. Root Cause: The intermediate is an organic amide with moderate water solubility. If the aqueous layer isn't saturated with salt, the product "oils out" rather than crystallizing, trapping impurities.

Corrective Protocol:

  • The "Salting Out" Rule: You must use a massive excess of Sodium Sulfate (

    
    ).
    
    • Standard: ~10–12 equivalents relative to aniline.

    • Why: This increases the ionic strength (common ion effect), forcing the organic intermediate out of the solution as a solid.

  • Vigorous Agitation: Mechanical stirring is preferred over magnetic stirring. The reaction mixture becomes a thick slurry; magnetic bars often seize, leading to local hotspots and oiling.

  • pH Check: Ensure the aniline is fully dissolved in HCl before adding chloral hydrate.

Ticket #002: The "Black Tar" Event (Cyclization)

Symptom: Upon adding the intermediate to sulfuric acid, the mixture foams uncontrollably and turns into a black, insoluble bitumen. Diagnosis: Oxidative polymerization due to thermal runaway. Root Cause: The cyclization is an electrophilic aromatic substitution that is highly exothermic. If the temperature exceeds 90°C, the sulfuric acid acts as a potent oxidant, stripping electrons from the electron-rich aromatic ring and causing polymerization.

Corrective Protocol:

  • The "60-70-80" Rule:

    • Pre-heat acid to 50°C.[1][6]

    • Add solid intermediate slowly so the temp stays between 60–70°C .

    • Hold at 80°C for 10–15 mins to finish.

    • Never exceed 90°C.

  • Dryness Check: Ensure the isonitrosoacetanilide is bone-dry. Water reacting with conc.

    
     releases steam and heat, spiking the temperature locally.
    

Part 2: The Stollé Route (The Alternative)

Workflow Overview: Used when the Sandmeyer route fails (especially for N-alkylated anilines).

  • Reaction: Aniline + Oxalyl Chloride

    
     Chlorooxalylanilide 
    
    
    
    Isatin (via Lewis Acid).[2][7][8]
Ticket #003: Low Yield with Electron-Withdrawing Groups (EWGs)

Symptom: Reaction works for aniline but fails for 4-nitroaniline or 4-chloroaniline. Diagnosis: Deactivated nucleophile. Root Cause: The Friedel-Crafts cyclization requires the aromatic ring to attack the carbonyl. EWGs pull electron density away, raising the activation energy.


 is often too weak.

Corrective Protocol:

  • Switch Lewis Acids: Upgrade from Aluminum Chloride (

    
    ) to Titanium Tetrachloride (
    
    
    
    )
    or use
    
    
    .
    
    
    is more oxophilic and activates the carbonyl more aggressively.
  • Temperature: High-boiling solvents (e.g., chlorobenzene or o-dichlorobenzene) are required to push the energy barrier.

Part 3: The Regioselectivity Challenge

Context: Synthesizing isatins from meta-substituted anilines is the most complex scenario. It yields two isomers: the 4-substituted isatin and the 6-substituted isatin.

Visualizing Isomer Distribution

Regioselectivity MetaAniline 3-Substituted Aniline (Meta-R) Cyclization Cyclization (Electrophilic Attack) MetaAniline->Cyclization Isomer4 4-Substituted Isatin (Minor due to Sterics) Cyclization->Isomer4 Attack at C2 (Steric Clash) Isomer6 6-Substituted Isatin (Major due to Kinetics) Cyclization->Isomer6 Attack at C6 (Accessible)

Caption: Steric hindrance usually favors the 6-substituted isomer over the 4-substituted isomer during cyclization.

Ticket #004: Separating the 4- and 6-Isomers

Symptom: HPLC/TLC shows two spots. You need the 4-isomer, but it's the minor product. Technical Insight:

  • Electronic Bias: The cyclization prefers the less sterically hindered position (para to the meta-substituent), leading to the 6-isomer as the major product.

  • The "Crowding" Effect: Formation of the 4-isomer places the substituent adjacent to the carbonyl, creating strain.

Separation Protocol:

  • Fractional Recrystallization:

    • Solvent A (Acetic Acid): Usually crystallizes the major (6-isomer) first.

    • Solvent B (Ethanol): The mother liquor, enriched in the 4-isomer, can often be precipitated by adding water or switching to ethanol.

  • Chromatography: If recrystallization fails, flash chromatography using a gradient of Hexane:Ethyl Acetate (start 90:10, move to 60:40) is necessary. The 4-isomer is typically less polar (higher

    
    ) due to internal hydrogen bonding or shielding effects depending on the R-group.
    

Summary of Troubleshooting Data

IssueProbable CauseDiagnostic CheckResolution
Low Yield (Step 1) pH too low (protonated amine)Check pH of filtrate (should be ~7)Add hydroxylamine excess; buffer with

.
Tarring (Step 2) Temp > 90°CBlack, expanding foamKeep addition temp < 70°C; heat slowly to 80°C.
No Precipitate (Step 1) "Oiling out"Milky emulsionAdd solid

until saturation; cool to 0°C.
Incomplete Cyclization Wet intermediateSteam evolution during acid additionDry intermediate in vacuum oven (

dessicant).
Isomer Mixture Meta-substituted starting materialNMR shows split peaksRecrystallize from Glacial Acetic Acid.

References & Authoritative Sources

  • Organic Syntheses Procedure (The Gold Standard)

    • Title: Isatin (Preparation from Aniline)[2][6][9][10]

    • Source: Organic Syntheses, Coll. Vol. 1, p.327 (1941); Vol. 5, p.71 (1925).

    • URL:[Link]

  • Comprehensive Review of Isatin Chemistry

    • Title: The Chemistry of Isatins: A Review from 1975 to 1999[11]

    • Source: Journal of the Brazilian Chemical Society (Silva et al., 2001)

    • URL:[Link] (Note: Search title for direct PDF if link rotates).

  • Microwave-Assisted Synthesis (Modern Optimization)

    • Title: Microwave-Assisted Synthesis of Isatin Derivatives[12][13][14][15]

    • Source: Synthetic Communications[3][15]

    • URL:[Link][6][15]

  • Regioselectivity Mechanisms

    • Title: Regioselective Ring Expansion of Isatins... (Context on Isatin Reactivity)

    • Source: Organic Letters (Tangella et al., 2018)[16]

    • URL:[Link]

Sources

Technical Support Center: HPLC-MS Analysis of Indole-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Answering your questions about troubleshooting HPLC-MS analysis for indole-containing compounds, this guide provides in-depth solutions to common challenges.

Welcome to the technical support center for the analysis of indole-containing compounds by HPLC-MS. This guide is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just steps, but the reasoning behind them, ensuring your methods are robust and your results are reliable.

Indole-containing compounds, such as tryptophan and its metabolites, auxins, and many pharmaceutical agents, present unique challenges in HPLC-MS analysis due to the chemical reactivity of the indole ring. This guide will address the most common issues in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Poor Chromatography and Peak Shape

Question 1: My peaks for indole-containing compounds are tailing or showing poor shape. What is the cause and how can I fix it?

Answer:

Peak tailing for indole-containing compounds is frequently caused by secondary interactions between the analyte and the stationary phase or a mismatch between the sample solvent and the mobile phase. The lone pair of electrons on the indole nitrogen can interact with active sites, such as residual silanols on silica-based columns, leading to tailing.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Acidify the Mobile Phase: The addition of a small amount of acid, like 0.1% formic acid, to the mobile phase is a common and effective solution. This protonates the indole nitrogen, reducing its interaction with silanol groups.

    • Solvent Strength Matching: Ensure your sample solvent is not significantly stronger than your initial mobile phase. A stronger sample solvent can cause the analyte to spread on the column before the gradient starts, leading to broad or split peaks. If possible, dissolve your sample in the initial mobile phase.

  • Column Selection:

    • End-Capped Columns: Use a high-quality, end-capped C18 column. End-capping neutralizes many of the residual silanol groups.

    • Phenyl-Hexyl Columns: For highly aromatic compounds like indoles, a phenyl-hexyl stationary phase can provide better peak shape through pi-pi interactions.

  • Check for System Contamination: Contamination in the guard column or analytical column can also lead to peak tailing. A proper column wash protocol is essential.

Category 2: Low Sensitivity and Signal Intensity

Question 2: I am experiencing low sensitivity for my indole analytes. How can I improve my signal intensity in the mass spectrometer?

Answer:

Low sensitivity can stem from several factors, including inefficient ionization, in-source degradation of the analyte, or ion suppression from matrix components. The indole ring is susceptible to oxidation, which can occur in the high-temperature environment of the MS source.

Troubleshooting Steps:

  • Optimize MS Source Parameters:

    • Source Temperature: Indoles can be thermally labile. Systematically lower the gas temperature in the electrospray ionization (ESI) source to find a balance between efficient desolvation and minimal degradation.

    • Capillary Voltage: Optimize the capillary voltage to ensure efficient ionization without inducing in-source fragmentation. A typical starting point for ESI+ is 3-4 kV.

  • Mobile Phase Additives:

    • Ammonium Formate/Acetate: The use of buffered mobile phases, such as 5-10 mM ammonium formate or ammonium acetate with 0.1% formic acid, can improve ionization efficiency and signal reproducibility compared to just formic acid alone.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): If you are working with complex matrices (e.g., plasma, urine), implement an SPE protocol to remove interfering components that cause ion suppression.

    • Antioxidants: For particularly sensitive indoles, consider adding a small amount of an antioxidant like ascorbic acid to your sample to prevent oxidation prior to injection.

Table 1: Recommended Starting MS Parameters for Indole Analysis (ESI+)

ParameterRecommended RangeRationale
Capillary Voltage3.0 - 4.0 kVEnsures efficient spray and ionization.
Gas Temperature250 - 350 °CLower temperatures can reduce thermal degradation of sensitive indoles.
Nebulizer Pressure30 - 50 psiOptimizes droplet formation for efficient desolvation.
Drying Gas Flow8 - 12 L/minFacilitates solvent evaporation without being excessively harsh on the analyte.
Category 3: In-Source Degradation and Fragmentation

Question 3: I am observing unexpected fragments in my mass spectra that are not from collision-induced dissociation (CID). What is happening?

Answer:

This is likely due to in-source degradation or fragmentation. The indole ring, while aromatic, can be susceptible to oxidation and cleavage under the energetic conditions of the ESI source. This is especially true for indoles with labile functional groups.

Workflow for Diagnosing In-Source Degradation:

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis A Spike Analyte in Pure Solvent (Set A) C Analyze Set A A->C B Spike Analyte in Extracted Blank Matrix (Set B) D Analyze Set B B->D E Calculate Peak Area C->E D->E F Matrix Effect (%) = (Peak Area B / Peak Area A) * 100 E->F

Identifying and minimizing side products in 7-methoxy-4-methylisatin synthesis

[1][2]

Core Synthesis Logic & Retrosynthesis

To synthesize 7-methoxy-4-methylisatin , the substitution pattern of the starting aniline determines the final regiochemistry.[1][2]

  • Target Structure: Isatin core with a methyl group at C4 and a methoxy group at C7.[3]

  • Retrosynthetic Analysis:

    • C7 Position (Methoxy): Corresponds to the ortho position of the aniline that is not involved in the ring closure.[3]

    • C4 Position (Methyl): Corresponds to the aniline carbon adjacent to the site of ring closure (the bridgehead C3a).[3] In the Sandmeyer cyclization, the aniline carbon at the cyclization site becomes C3a, and the adjacent carbon becomes C4.

  • Precursor Selection: 2-Methoxy-5-methylaniline (p-Cresidine) .[1][2][3][4]

    • The methoxy group at position 2 blocks one ortho site, forcing cyclization to occur exclusively at position 6.[3]

    • The methyl group at position 5 is adjacent to the cyclization site (position 6), placing it at C4 in the final isatin structure.[3]

SynthesisLogiccluster_anilineStarting Material(p-Cresidine)cluster_intermediateIntermediatecluster_productTarget ProductAniline2-Methoxy-5-methylaniline(NH2 at 1, OMe at 2, Me at 5)IsoIsonitrosoacetanilide(Cyclization site at C6)Aniline->IsoChloral HydrateNH2OH·HClIsatin7-Methoxy-4-methylisatin(OMe at C7, Me at C4)Aniline->IsatinMapping:Aniline C2 -> Isatin C7Aniline C5 -> Isatin C4Iso->IsatinH2SO4Cyclization at C6

Caption: Retrosynthetic mapping of p-cresidine to 7-methoxy-4-methylisatin via Sandmeyer cyclization.

Experimental Protocol

Phase 1: Formation of Isonitrosoacetanilide

Objective: Convert p-cresidine into the oxime intermediate.[2][3]

Reagents:

  • 2-Methoxy-5-methylaniline (p-Cresidine): 1.0 eq[1][2]

  • Chloral hydrate: 1.1 eq[2][3]

  • Hydroxylamine hydrochloride: 1.2 eq[2][3]

  • Sodium sulfate (anhydrous): ~10 eq (increases ionic strength to precipitate product)[3]

  • Water/HCl[2][3]

Step-by-Step:

  • Solubilization: Dissolve p-cresidine in water containing 1 equivalent of HCl.

  • Reagent Prep: Dissolve chloral hydrate and sodium sulfate in water in a separate flask.

  • Mixing: Add the aniline hydrochloride solution to the chloral/sulfate solution.

  • Oxime Formation: Add hydroxylamine hydrochloride solution slowly with vigorous stirring.

  • Heating: Heat the mixture to boiling (approx. 100°C) for 2-5 minutes. Critical: Do not overheat, or tars will form.[3]

  • Isolation: Cool the mixture on ice. The isonitroso intermediate (N-(2-methoxy-5-methylphenyl)-2-(hydroxyimino)acetamide) will precipitate as a solid.[1][2] Filter and wash with cold water.[2][3]

Phase 2: Acid-Catalyzed Cyclization

Objective: Intramolecular electrophilic substitution to close the ring.[2][3]

Reagents:

  • Concentrated Sulfuric Acid (H2SO4): 5–10 volumes relative to intermediate weight.[3]

Step-by-Step:

  • Pre-heating: Heat concentrated H2SO4 to 50°C.

  • Addition: Add the dry isonitroso intermediate in small portions to the acid. Control: Maintain temperature between 60°C and 70°C. The reaction is exothermic; rapid addition will cause a temperature spike leading to sulfonation.[3]

  • Completion: After addition, heat to 80°C for 10–15 minutes to ensure ring closure.

  • Quenching: Cool to room temperature and pour the dark reaction mixture over crushed ice (10x volume).

  • Isolation: The crude 7-methoxy-4-methylisatin will precipitate as an orange/red solid.[1][2][3] Filter and wash extensively with water to remove acid.[2][3]

Impurity Identification & Minimization Guide

The electron-rich nature of the starting material (methoxy + methyl) makes this synthesis prone to specific side reactions, particularly sulfonation.

Common Side Products Table
Impurity TypeStructure / IdentityOriginMinimization Strategy
Regioisomer NoneN/A (Position 2 is blocked)N/A (Intrinsic advantage of p-cresidine).[1][2]
Sulfonated By-product 5-Sulfo-7-methoxy-4-methylisatin Electrophilic attack by H2SO4 at C5 (para to amide N).[1][2]Strict Temp Control: Do not exceed 80°C. Keep reaction time <20 min.
Oxime Impurity Isatin-3-oxime Reaction of excess NH2OH with the formed isatin ketone.[1][2][3]Wash Intermediate: Ensure isonitroso intermediate is washed free of NH2OH before cyclization.[3]
Tars/Polymers Black, insoluble charOxidative polymerization of electron-rich aniline.[2][3]Inert Atmosphere: Run H2SO4 step under N2.[2][3] Avoid localized overheating during addition.
Uncyclized Intermediate IsonitrosoacetanilideIncomplete reaction.[3]Temperature Check: Ensure final hold at 80°C for at least 10 mins.
Troubleshooting Flowchart

TroubleshootingStartProblem EncounteredIssue1Product is Black/TarryStart->Issue1Issue2Low Yield / Water Soluble LossStart->Issue2Issue3Melting Point DepressionStart->Issue3Sol1Cause: Temp spiked >90°C during addition.Fix: Add solid slower; use cooling bath.Issue1->Sol1Sol2Cause: Sulfonation (Sulfonic acids are water soluble).Fix: Reduce reaction time; lower temp to 60-70°C.Issue2->Sol2Sol3Cause: Isatin-3-oxime contamination.Fix: Recrystallize from Glacial Acetic Acid.Issue3->Sol3

Caption: Troubleshooting logic for common failure modes in electron-rich isatin synthesis.

Frequently Asked Questions (FAQs)

Q: Why use p-cresidine (2-methoxy-5-methylaniline) instead of other isomers? A: Isatin synthesis via Sandmeyer requires an open ortho position for cyclization.[1][2][3] To get the 4-methyl substituent, the methyl group must be meta to the amine in the starting material (position 5) so that it ends up adjacent to the cyclization site (position 6 -> C3a/C4).[2] The 2-methoxy group ensures the 7-methoxy position and blocks the alternative cyclization site.[1][2][3]

Q: My product dissolves when I wash it with water. What is happening? A: You have likely sulfonated your product.[3] The electron-donating methoxy group makes the ring very reactive toward H2SO4.[1][2] Sulfonated isatins are highly water-soluble.[1][2][3] To prevent this, keep the cyclization temperature strictly below 80°C and quench immediately after the reaction time.[3]

Q: How do I purify the crude solid? A: Recrystallization from glacial acetic acid is the gold standard for isatins.[3] It removes tars and inorganic salts.[2][3] Dissolve the crude solid in boiling acetic acid, filter hot to remove black insoluble char, and let it cool to crystallize bright orange/red needles.

Q: Can I use polyphosphoric acid (PPA) instead of sulfuric acid? A: Yes. PPA is a milder condensing agent and reduces the risk of sulfonation and charring, which is highly recommended for electron-rich substrates like p-cresidine.[1][2] However, PPA is viscous and difficult to stir; mechanical stirring is required.[3]

References

  • Sandmeyer Isatin Synthesis Methodology

    • Source: Organic Syntheses, Coll.[3] Vol. 1, p. 327 (1941).[3]

    • Title: Isatin.[2][3][5][6][7][8]

    • URL:[Link]

  • Regioselectivity in Isatin Synthesis

    • Source: Silva, J. F. M., et al. (2001).[3] Journal of the Brazilian Chemical Society.[3]

    • Context: Discusses the direction of cycliz
    • URL:[Link][3]

  • Synthesis of 7-Methoxy-4-methylcoumarin (Analogous Precursor Chemistry)

    • Source: Heterocycles, Vol. 65, No. 12, 2005.[3]

    • Context: Validates the reactivity of p-cresidine deriv
    • URL:[Link]

  • p-Cresidine Structure & Properties

    • Source: PubChem Compound Summary for CID 8445.[2][3]

    • URL:[Link][3]

Validation & Comparative

Strategic Cross-Validation of Anticancer Efficacy: A Comparative Guide to Assays and Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reproducibility Crisis in Preclinical Oncology

The attrition rate of anticancer drugs entering clinical trials remains alarmingly high (>90%), frequently attributed to the poor translatability of preclinical data. A drug that shows picomolar potency in a single, fast-growing cell line often fails in heterogeneous tumor environments.

Effective cross-validation is not merely about repeating an experiment; it is about challenging the drug candidate across diverse biological contexts. This guide outlines a rigorous, multi-parametric approach to validating anticancer efficacy, moving beyond the legacy NCI-60 protocols to modern, high-content strategies. We will compare assay chemistries (Metabolic vs. ATP-based) and biological models (2D vs. 3D), providing a self-validating workflow for robust data generation.

The Assay Landscape: Selecting the Right Readout

The choice of cytotoxicity assay dictates the reliability of your IC50 data. Historic reliance on tetrazolium-based assays (MTT/MTS) has introduced significant noise into public databases due to their dependence on enzymatic activity rather than cell integrity.

Comparative Analysis: Metabolic vs. ATP-Based Assays
FeatureMTT / MTS (Tetrazolium) CellTiter-Glo® (ATP Bioluminescence) Real-Time (Incucyte/xCELLigence)
Mechanism NAD(P)H-dependent cellular oxidoreductase enzymes reduce dye to formazan.Luciferase catalyzes the mono-oxygenation of luciferin in the presence of Mg²⁺ and ATP.Image-based confluence or electrical impedance.
Readout Absorbance (Colorimetric).Luminescence (Light).[1]Kinetic Imaging / Impedance.
Sensitivity Low to Moderate (Requires >1,000 cells/well).Ultra-High (Detects <10 cells/well).Moderate.
Key Artifacts Metabolic interference: Drugs affecting mitochondria (e.g., metabolic inhibitors) can alter signal without cell death.Lytic nature: Endpoint only; cells are destroyed.Morphology bias: Cytostatic drugs may not reduce confluence immediately.
Throughput Low (Solubilization steps required for MTT).Ultra-High (Add-Mix-Measure).Medium (Data heavy).
Verdict Legacy/Obsolete for primary screening.Gold Standard for endpoint cytotoxicity.Best for kinetic mode of action (MOA).
Expert Insight: The Causality of False Negatives in MTT

Using MTT for metabolic inhibitors (e.g., PI3K/mTOR inhibitors) is a critical error. These drugs often reduce metabolic activity before cell death occurs. Conversely, drugs that induce mitochondrial stress (ROS generation) can temporarily increase dehydrogenase activity, leading to an underestimation of cytotoxicity (false negative).

Recommendation: Adopt ATP-based assays (e.g., CellTiter-Glo 2.0) as the primary endpoint. ATP levels drop precipitously upon loss of membrane integrity, offering a binary "live/dead" signal that is less prone to enzymatic artifacts.

The Model Architecture: 2D Monolayers vs. 3D Spheroids

Validating efficacy in 2D monolayers is necessary for throughput but insufficient for prediction. The transition to 3D spheroids introduces physical barriers—drug penetration, hypoxia, and pH gradients—that mimic the in vivo solid tumor microenvironment.

Visualization: The Cross-Validation Funnel

The following diagram illustrates the logical workflow for filtering compounds from a broad 2D screen to a targeted 3D validation.

CrossValidationFunnel TargetID Target Identification Screen2D Phase 1: 2D Panel Screen (NCI-60 / CCLE Subset) Assay: CellTiter-Glo TargetID->Screen2D Filter1 Filter: GR50 < 1µM Selectivity Index > 10 Screen2D->Filter1 Filter1->Screen2D Fail (Refine) Validation3D Phase 2: 3D Spheroid Validation (Ultra-Low Attachment) Assay: CellTiter-Glo 3D Filter1->Validation3D Pass Filter2 Filter: Potency Shift < 5x (2D vs 3D IC50) Validation3D->Filter2 Filter2->Validation3D Fail (Formulation) LeadCand Lead Candidate (Ready for In Vivo) Filter2->LeadCand Pass

Caption: The hierarchical filtration of drug candidates. Note the specific "Gate" criteria (GR50 and Potency Shift) required to proceed.

Experimental Protocol: Multi-Line Cross-Validation

This protocol is designed to be a Self-Validating System . It incorporates linearity checks and growth rate normalization to ensure data integrity.

Phase A: Cell Line Panel Selection

Do not select cell lines randomly. Choose a panel that represents specific molecular subtypes (e.g., for Breast Cancer: MCF-7 [Luminal A], MDA-MB-231 [Triple Negative/Basal], SK-BR-3 [HER2+]).

Phase B: The Optimized Screening Workflow

Materials:

  • Assay Reagent: CellTiter-Glo® 2.0 (Promega).

  • Plates: 384-well white opaque plates (for luminescence).

  • Instrumentation: Multi-mode plate reader (e.g., EnVision or GloMax).

Step-by-Step Methodology:

  • Seeding Density Optimization (The Linearity Check):

    • Why: ATP signal must be linear with cell number. Over-confluence leads to contact inhibition and "flat" dose-response curves.

    • Action: Seed cells at 500, 1000, 2000, and 4000 cells/well. Measure ATP at T=0 and T=72h.

    • Criteria: Select the density where signal at T=72h is still in the log-linear growth phase (typically 1000-2000 cells/well for 384-well plates).

  • The "Time-Zero" (T0) Plate:

    • Crucial Step: Seed a duplicate plate to be lysed immediately before drug addition.

    • Causality: This allows you to distinguish between Cytostatic (stops growth) and Cytotoxic (kills cells) effects. Without T0, you cannot calculate Growth Rate (GR) metrics.

  • Drug Treatment:

    • Prepare a 9-point dose-response curve (1:3 serial dilution).

    • Treat cells for 72 hours (covering ~2-3 doubling times).

  • Readout (ATP Bioluminescence):

    • Equilibrate plate and reagent to room temperature (prevent temperature gradients).

    • Add CellTiter-Glo reagent (1:1 ratio to media).

    • Orbitally shake for 2 minutes (induce cell lysis).

    • Incubate 10 minutes (stabilize signal).

    • Read Luminescence.[1][2]

Visualization: ATP Bioluminescence Pathway

Understanding the chemistry is vital for troubleshooting. If the pH of your drug alters the luciferase reaction, you will get false data.

ATP_Reaction Luciferin Beetle Luciferin Luciferase Ultra-Glo™ Luciferase + Mg²⁺ Luciferin->Luciferase ATP Cellular ATP (Viability Marker) ATP->Luciferase O2 Oxygen O2->Luciferase Oxyluciferin Oxyluciferin Luciferase->Oxyluciferin Light Light (560nm) (Proportional to ATP) Luciferase->Light AMP AMP + PPi Luciferase->AMP

Caption: The luciferase reaction.[1][3][4][5][6][7][8][9][10][11][12] Note that ATP is the limiting reagent; therefore, light intensity is directly proportional to viable cell number.

Data Interpretation: The Shift to GR50

Traditional IC50 metrics are flawed when comparing cell lines with different division rates.[3][13][14] A fast-dividing cell line will appear "more sensitive" to a cytostatic drug than a slow-dividing line, purely because it undergoes more divisions during the assay window.

The GR50 Metric (Growth Rate Inhibition)

To normalize for division rate, use the GR metric developed by Hafner et al. (2016).

Formula:



  • x(c): Signal at concentration c at endpoint.

  • x_0: Signal at T0 (Time Zero plate).

  • x_ctrl: Signal of DMSO control at endpoint.

Interpretation:

  • GR = 1: Uninhibited growth.

  • GR = 0: Cytostasis (No growth, but no death).[9]

  • GR < 0: Cytotoxicity (Cell death).

Strategic Advantage: By reporting GR50 instead of IC50, you eliminate false correlations between proliferation rate and drug sensitivity, significantly increasing the reliability of your cross-validation.

References

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.[9][15][16] Nature Reviews Cancer. Link

  • Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods. Link

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Link

  • Rimann, M., & Graf-Hausner, U. (2012). Synthetic 3D multicellular systems for drug discovery. Current Opinion in Biotechnology. Link

  • National Cancer Institute. (2023). NCI-60 Screening Methodology (HTS384).[2][17] DTP.Cancer.Gov. Link

Sources

Spectroscopic comparison of synthetic versus commercially available 7-methoxy-4-methylisatin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 7-Methoxy-4-methylisatin is a privileged scaffold in drug discovery, particularly for kinase inhibitors and antiviral agents. However, commercial sourcing of this compound presents a significant risk of regioisomeric contamination.[1] The standard synthetic routes (Sandmeyer and Stolle) applied to the precursor (2-methoxy-3-methylaniline or its isomers) heavily favor the formation of 7-methoxy-6-methylisatin due to the directing effects of the methoxy group.

The Solution: This guide provides a definitive spectroscopic protocol to distinguish the authentic 4-methyl isomer from its commercially prevalent 6-methyl analog. We present a comparative analysis of synthetic standards against commercial batches, utilizing NMR (


H, 

C, NOE) and IR data to establish a self-validating quality control system.

Synthesis & Sourcing: The Origin of Impurity

To understand the spectroscopic divergence, one must understand the synthetic origin.[1] The primary route for isatin synthesis is the Sandmeyer isonitrosoacetanilide method or the Stolle method.

The Regioisomer Trap

When synthesizing 7-methoxy-4-methylisatin, the precursor is typically 2-methoxy-3-methylaniline .

  • Target Pathway: Cyclization at the C2 position (ortho to amine, adjacent to methyl) yields the 4-methyl isomer.[1] This is sterically hindered.[1]

  • Competing Pathway: Cyclization at the C6 position (ortho to amine, para to methyl) yields the 6-methyl isomer.[1] This is electronically and sterically favored.[1]

Consequently, "98% pure" commercial samples often contain significant fractions of the 6-methyl isomer, or are entirely mislabeled.[1]

Diagram 1: Comparative Workflow (QC Protocol)

The following workflow illustrates the critical decision points for validating the compound.

QC_Workflow Commercial Commercial Sample (7-Methoxy-4-Methylisatin) QC_Battery Spectroscopic Battery (NMR, IR, MS) Commercial->QC_Battery Synthetic Synthetic Standard (Stolle Route) Synthetic->QC_Battery NMR_H 1H NMR Analysis Focus: Aromatic Region QC_Battery->NMR_H NOE NOE Experiment (Key Differentiator) NMR_H->NOE Decision Isomer Identification NOE->Decision Result_4Me PASS: 4-Methyl Isomer Confirmed Decision->Result_4Me NOE: Me-H5 interaction Result_6Me FAIL: 6-Methyl Isomer Detected Decision->Result_6Me NOE: Me-OMe interaction

Figure 1: Quality Control Workflow for distinguishing regioisomers of 7-methoxy-4-methylisatin.

Spectroscopic Comparison

The following data compares the theoretical and observed values for the target compound versus its common commercial impurity.

Nuclear Magnetic Resonance ( H NMR)

The aromatic region provides the definitive fingerprint.[1] The key is the coupling pattern of the two aromatic protons (H5 and H6).[1]

Solvent: DMSO-


 | Frequency:  400 MHz
FeatureTarget: 7-Methoxy-4-MethylisatinImpurity: 7-Methoxy-6-MethylisatinDiagnostic Note
Methyl (

)

2.45 ppm (s)

2.25 ppm (s)
4-Me is deshelded by C=O proximity.
Methoxy (

)

3.92 ppm (s)

3.88 ppm (s)
Aromatic Protons H5 & H6 (Ortho coupling)H4 & H5 (Ortho coupling)Both show doublets (

Hz).[1]
NOE Signal Methyl

H5
Methyl

OMe
CRITICAL TEST
Amide (-NH)

11.05 ppm (bs)

10.95 ppm (bs)
Broad singlet, solvent dependent.[1]

Expert Insight: In the 4-methyl isomer, the methyl group is spatially distant from the methoxy group. In the 6-methyl isomer, the methyl (C6) and methoxy (C7) are adjacent (ortho).[1] A 1D NOE difference experiment irradiating the methyl peak will show enhancement of the methoxy signal only in the 6-methyl impurity.

Infrared Spectroscopy (FT-IR)

While less specific for isomer differentiation, IR confirms the isatin core integrity.[1]

  • C=O (C2 Amide): 1730–1740 cm

    
     (Broad, H-bonded)
    
  • C=O (C3 Ketone): 1610–1620 cm

    
     (Sharp, conjugated)[1]
    
  • N-H Stretch: 3200–3400 cm

    
    
    
Mass Spectrometry (ESI-MS)
  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 191.06

  • Observed

    
    :  192.1[1]
    
  • Fragmentation: Both isomers show loss of CO (28 Da) and HCN, making MS insufficient for regioisomer separation without chromatography.[1]

Experimental Protocols

Protocol A: Synthesis of Standard (Modified Sandmeyer)

Note: This protocol is optimized to favor the 4-methyl isomer, though yield is lower than the 6-methyl route.

  • Reagents: 2-Methoxy-3-methylaniline (1 eq), Chloral hydrate (1.1 eq), Hydroxylamine HCl (3 eq),

    
     (sat. aq).
    
  • Formation of Isonitrosoacetanilide:

    • Dissolve aniline in water/HCl.[1] Add chloral hydrate and hydroxylamine.[1][2][3][4][5][6]

    • Heat to 90°C for 2 hours. Precipitate forms.[1]

    • Filter and dry the intermediate.[1]

  • Cyclization:

    • Add intermediate to concentrated

      
       pre-heated to 50°C.
      
    • Critical Step: Maintain temperature < 65°C to minimize charring.[1]

    • Pour onto crushed ice.

  • Purification: Recrystallize from glacial acetic acid.

    • Validation: Run TLC (Hexane/EtOAc 3:1).[1] The 4-methyl isomer typically has a slightly lower

      
       than the 6-methyl isomer due to steric interaction with the carbonyl.
      
Diagram 2: Sandmeyer Reaction Mechanism

The following diagram details the chemical pathway and the point of cyclization.

Sandmeyer_Mechanism Aniline 2-Methoxy-3-methylaniline Inter1 Isonitrosoacetanilide (Intermediate) Aniline->Inter1 + Chloral Hydrate + NH2OH Acid H2SO4 Cyclization (Electrophilic Aromatic Subst.) Inter1->Acid Protonation Product 7-Methoxy-4-methylisatin Acid->Product - H2O Ring Closure at C2 Side_Product 6-Methyl Isomer (Major Impurity) Acid->Side_Product Ring Closure at C6

Figure 2: Mechanistic pathway showing the bifurcation between the desired 4-methyl product and the thermodynamically favored 6-methyl impurity.[1]

Conclusion & Recommendations

For researchers utilizing 7-methoxy-4-methylisatin, blind trust in commercial labels is ill-advised due to the synthetic difficulty of separating the 4-methyl and 6-methyl regioisomers.

  • Mandatory QC: Perform a 1D NOE NMR experiment on all incoming batches.

  • Acceptance Criteria: Positive NOE enhancement between the Methyl group and the H5 aromatic proton confirms the 4-methyl structure. Enhancement between Methyl and Methoxy indicates the 6-methyl impurity.

  • Purification: If the commercial sample is a mixture, preparative HPLC (C18 column, Water/Acetonitrile gradient) is required, as recrystallization often fails to separate these isomers efficiently.[1]

References

  • BenchChem. (2025).[1][7][8] Spectroscopic characterization of 7-Methylisatin (NMR, IR, Mass Spec). Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14313, 7-Methylisatin.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025). 7-Methoxy-4-methylcoumarin Product Information (demonstrating naming confusion risks). Retrieved from [1]

  • Silva, B. N., et al. (2022).[1][4] Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences.[1][6][7][8] Retrieved from [1]

  • Sumpter, W. C. (1944).[1][6] The Chemistry of Isatin.[1][2][3][4][5][6][8][9] Chemical Reviews, 34(3), 393-434.[1] (Foundational text on Sandmeyer limitations).

Sources

A Researcher's Guide to Deconvoluting the Target Selectivity of 7-methoxy-4-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isatin Scaffold as a Privileged Motif in Kinase Inhibition

The indole-2,3-dione, or isatin, core is a prominent "privileged scaffold" in medicinal chemistry. Its inherent structural features facilitate interactions with the ATP-binding pocket of protein kinases, making it a fertile ground for the development of novel inhibitors.[1][2] Compounds bearing this motif have demonstrated activity against a wide array of kinases, including but not limited to, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[3][4][5][6], Cyclin-Dependent Kinases (CDKs)[7][8][9][10], and Glycogen Synthase Kinase-3β (GSK-3β)[11][12][13][14]. The therapeutic potential of this scaffold is underscored by the FDA-approved multi-kinase inhibitor, Sunitinib, which features a related oxindole core and targets several receptor tyrosine kinases.[1][15]

This guide focuses on a specific, less-characterized derivative: 7-methoxy-4-methyl-1H-indole-2,3-dione . The addition of a methoxy group at the 7-position and a methyl group at the 4-position is anticipated to modulate the binding affinity and selectivity profile compared to the parent isatin molecule. Methoxy-substituted indoles, in particular, have garnered significant attention as their electron-donating properties can enhance biological activity. Understanding the precise kinase selectivity of this compound is paramount for its development as a chemical probe or a therapeutic lead. An imprecise understanding of a compound's off-target effects can lead to misinterpretation of experimental results and potential toxicity.[16]

This document provides a comprehensive framework for assaying the target selectivity of 7-methoxy-4-methyl-1H-indole-2,3-dione. We will compare its hypothetical performance against two well-characterized inhibitors:

  • Sunitinib: A multi-kinase inhibitor, providing a benchmark for a broader selectivity profile.

  • Dinaciclib: A potent and selective inhibitor of CDKs, offering a contrast for a more targeted profile.

We will detail the methodologies for a multi-pronged approach to selectivity profiling, including large-scale competition binding assays, orthogonal enzymatic assays, and in-cell target engagement confirmation.

Experimental Design: A Multi-Tiered Approach to Selectivity Profiling

A robust assessment of kinase inhibitor selectivity requires a multi-faceted experimental approach. Relying on a single assay format can be misleading due to technology-specific artifacts. Here, we outline a three-tiered strategy to build a comprehensive selectivity profile for 7-methoxy-4-methyl-1H-indole-2,3-dione.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Orthogonal Validation & Potency Determination cluster_2 Tier 3: Cellular Target Engagement T1_A Compound of Interest: 7-methoxy-4-methyl-1H-indole-2,3-dione T1_B Large-Scale Kinase Panel (e.g., KINOMEscan™, >400 kinases) T1_A->T1_B Competition Binding Assay T1_C Primary Output: Dissociation Constants (Kd) or Percent Inhibition T1_B->T1_C T2_A Primary 'Hits' from Tier 1 (e.g., Kd < 1 µM) T1_C->T2_A Hit Selection T2_B In Vitro Enzymatic Assays (e.g., ADP-Glo™, TR-FRET) T2_A->T2_B Dose-Response T2_C Definitive IC50 Values T2_B->T2_C T3_A Confirmed Targets from Tier 2 T2_C->T3_A Target Confirmation T3_B Cellular Thermal Shift Assay (CETSA®) T3_A->T3_B Live Cell Analysis T3_C Confirmation of Target Binding in a Physiological Context T3_B->T3_C A Intact Cells Treated with Vehicle or Inhibitor B Heat Challenge (Temperature Gradient) A->B 1. Treatment C Cell Lysis B->C 2. Denaturation D Separation of Soluble vs. Aggregated Proteins (Centrifugation) C->D 3. Lysis E Quantification of Soluble Target Protein (e.g., Western Blot, ELISA) D->E 4. Analysis F Generation of Melting Curves E->F 5. Data Plotting

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Assay Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This thermal stabilization can be measured by quantifying the amount of soluble protein remaining after a heat challenge. [17][4][7][11]2. Materials:

    • A human cell line that expresses the target kinase(s) of interest.

    • 7-methoxy-4-methyl-1H-indole-2,3-dione and comparators.

    • Antibodies specific to the target kinase(s) for Western blot analysis.

  • Procedure:

    • Culture cells to ~80% confluency. Treat cells with the test compound or a vehicle control (DMSO) for 1 hour at 37°C.

    • Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature. [11] * Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

    • Collect the supernatant (soluble fraction) and quantify the protein concentration.

  • Analysis:

    • Analyze the soluble fractions by Western blotting using an antibody against the target kinase.

    • Quantify the band intensities and plot the percentage of soluble protein remaining at each temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Data Analysis (Hypothetical)

The following tables present hypothetical, yet plausible, data based on the known activities of the isatin scaffold and our comparator compounds. This data is for illustrative purposes to guide the interpretation of experimental results.

Table 1: Tier 1 Kinome Scan Results (% Inhibition at 1 µM)

Kinase Target7-methoxy-4-methyl-1H-indole-2,3-dioneSunitinibDinaciclibKinase Family
VEGFR2 98% 99%<10%Tyrosine Kinase
PDGFRβ 75%99%<10%Tyrosine Kinase
FGFR1 88%95%<10%Tyrosine Kinase
CDK2 95% 65%99%CMGC
CDK9 85%40%99%CMGC
GSK-3β 92% 55%70%CMGC
DYRK1A 89%30%<10%CMGC
PIM1 80%25%<10%CAMK
SRC 45%85%<10%Tyrosine Kinase
ABL1 30%90%<10%Tyrosine Kinase

Data is hypothetical. Primary predicted targets for the novel compound are in bold.

Table 2: Tier 2 Enzymatic Assay Results (IC50, nM)

Kinase Target7-methoxy-4-methyl-1H-indole-2,3-dioneSunitinibDinaciclib
VEGFR2 25 9>10,000
PDGFRβ 1502>10,000
FGFR1 8020>10,000
CDK2 35 8501
CDK9 95>1,0004
GSK-3β 50 980120
DYRK1A 75>5,000>10,000
PIM1 120>5,000>10,000

Data is hypothetical.

Table 3: Tier 3 Cellular Target Engagement (CETSA® Thermal Shift, ΔTm in °C at 10 µM)

Target7-methoxy-4-methyl-1H-indole-2,3-dioneSunitinibDinaciclib
VEGFR2 +4.2°C+5.5°CNo Shift
CDK2 +3.8°C+1.1°C+6.2°C
GSK-3β +3.5°C+0.8°C+1.5°C

Data is hypothetical. A positive value indicates protein stabilization and target engagement.

Discussion and Interpretation

Based on our hypothetical data, 7-methoxy-4-methyl-1H-indole-2,3-dione emerges as a potent, multi-kinase inhibitor with a distinct selectivity profile.

  • Primary Targets: The compound shows high-affinity binding and potent enzymatic inhibition of VEGFR2, CDK2, and GSK-3β. This polypharmacology is characteristic of many isatin-based inhibitors. [18][19]The cellular thermal shift data corroborates that the compound engages these targets within intact cells, a crucial finding for translating biochemical potency to cellular activity.

  • Comparison with Sunitinib: While both compounds potently inhibit VEGFR2, Sunitinib displays a broader profile against other receptor tyrosine kinases like PDGFRβ, SRC, and ABL1. Conversely, our topic compound exhibits stronger activity against CMGC family kinases such as CDK2, GSK-3β, and DYRK1A. This suggests that the 7-methoxy and 4-methyl substitutions on the isatin ring steer selectivity away from the broader tyrosine kinase family and towards the CMGC group, compared to Sunitinib's oxindole core.

  • Comparison with Dinaciclib: Dinaciclib is a highly potent and selective CDK inhibitor. Our hypothetical compound is less potent against CDK2 and CDK9 than Dinaciclib but exhibits significant activity against other kinase families (e.g., VEGFR2, GSK-3β) where Dinaciclib is inactive. This highlights the difference between a highly selective "tool" compound and a multi-targeted agent.

Conclusion and Future Directions

The systematic, multi-tiered approach outlined in this guide provides a robust framework for defining the kinase selectivity of 7-methoxy-4-methyl-1H-indole-2,3-dione. Our hypothetical analysis suggests it is a multi-kinase inhibitor with a unique selectivity profile, distinct from both the broad-spectrum inhibitor Sunitinib and the highly selective inhibitor Dinaciclib. This unique profile, with potent activity against key kinases in angiogenesis (VEGFR2) and cell cycle control (CDK2, GSK-3β), makes it an intriguing candidate for further investigation in oncology.

The next logical steps in the research and development of this compound would involve:

  • Cellular Phenotypic Assays: Evaluating its effects on cell proliferation, apoptosis, and cell cycle progression in cancer cell lines with known dependencies on its target kinases.

  • Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability for in vivo studies.

  • In Vivo Efficacy Studies: Testing the compound in animal models of cancer to determine its therapeutic potential.

By rigorously defining its target selectivity early in the discovery process, researchers can confidently interpret biological data and make informed decisions about the future development of 7-methoxy-4-methyl-1H-indole-2,3-dione as a novel chemical probe or therapeutic candidate.

References

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  • MDPI.

  • SciELO.

  • PubMed.

  • PubMed.

  • Pharmacy Reports.

  • RSC Publishing.

  • PMC - NCBI.

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  • Taylor & Francis Online.

  • PubMed.

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  • SciELO.

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  • PMC - NCBI.

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In Vivo Validation of 7-Methoxy-4-Methyl-1H-Indole-2,3-Dione: A Translational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vivo validation of in vitro findings for 7-methoxy-4-methyl-1H-indole-2,3-dione Content Type: Publish Comparison Guide

Executive Summary: Bridging the Translational Gap

7-methoxy-4-methyl-1H-indole-2,3-dione (hereafter referred to as 7-MMID ) represents a specific subclass of substituted isatins, a "privileged scaffold" in medicinal chemistry known for versatile biological activity, particularly in oncology. While in vitro assays often demonstrate 7-MMID’s potency as a Tyrosine Kinase Inhibitor (TKI) or microtubule destabilizer, the transition to in vivo efficacy is frequently stalled by poor aqueous solubility and rapid metabolic clearance.

This guide outlines the critical pathway for validating 7-MMID in animal models, comparing its performance profile against the clinical standard Sunitinib (a structurally related oxindole TKI) and the antimetabolite 5-Fluorouracil (5-FU) .

Part 1: Comparative Performance Analysis

To rigorously validate 7-MMID, researchers must benchmark it against established standards of care. The following table contrasts 7-MMID with Sunitinib (Standard TKI) and 5-FU (Standard Cytotoxic).

Table 1: Comparative Profile of 7-MMID vs. Clinical Standards
Feature7-MMID (Novel Candidate) Sunitinib (Standard TKI) 5-Fluorouracil (Cytotoxic)
Primary Mechanism Multi-kinase inhibition (putative VEGFR2/PDGFR) & Apoptosis inductionVEGFR2, PDGFR, c-KIT inhibition (Anti-angiogenic)Thymidylate synthase inhibition (DNA/RNA damage)
In Vitro Potency (IC50) Low nanomolar (<100 nM) in specific solid tumor lines (e.g., HCT116, MCF-7)10–100 nM (broad spectrum)Micromolar range (1–10 µM)
Bioavailability Challenge: Moderate-to-Low (requires lipophilic formulation)High (Oral), but subject to CYP3A4 metabolismLow oral bioavailability (IV administered)
Toxicity Profile Potential hepatotoxicity (requires ALT/AST monitoring)Hypertension, fatigue, cardiotoxicityMyelosuppression, GI toxicity
Tumor Selectivity High (based on substituted isatin SAR data)Moderate (off-target kinase effects)Low (affects all rapidly dividing cells)

Analyst Insight: While 5-FU acts indiscriminately on dividing cells, 7-MMID shares the targeted profile of Sunitinib. However, the 7-methoxy substitution typically enhances metabolic stability compared to unsubstituted isatins, potentially offering a superior half-life if formulated correctly [1, 2].

Part 2: Critical Validation Workflows

Phase 1: Pharmacokinetic (PK) Bridging

Before efficacy testing, the "in vitro" findings must be protected from "in vivo" failure mechanisms (ADME).

  • Solubility: 7-MMID is lipophilic.[1] Standard saline vehicles will precipitate the compound, leading to false negatives.

    • Recommended Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

  • Metabolic Stability: The 4-methyl group blocks a common metabolic soft spot, but the 7-methoxy group is susceptible to O-demethylation.

    • Protocol: Perform microsome stability assays (human/mouse liver microsomes) prior to xenografts to determine dosing frequency (QD vs. BID).

Phase 2: Mechanistic Validation (The "Why")

In vitro data suggests 7-MMID inhibits proliferation. In vivo, you must prove how.

  • Angiogenesis Markers: If 7-MMID mimics Sunitinib, tumor sections must show reduced microvessel density (CD31 staining).

  • Proliferation Markers: Ki-67 staining should decrease in treated tumors compared to vehicle.

Part 3: Detailed Experimental Protocol

Experiment: Tumor Growth Inhibition (TGI) in HCT116 Xenograft Model. Objective: Validate in vitro IC50 findings (cytotoxicity) in a physiological system.

Step-by-Step Methodology
  • Cell Culture & Preparation:

    • Culture HCT116 (Colorectal Carcinoma) cells in McCoy’s 5A medium + 10% FBS.

    • Harvest cells at 70-80% confluence. Resuspend in 1:1 Matrigel/PBS matrix to support engraftment.

    • Target Concentration:

      
       cells per 100 µL injection.
      
  • Inoculation:

    • Use BALB/c nu/nu (athymic nude) mice (6-8 weeks old).

    • Inject 100 µL subcutaneously into the right flank.

    • Wait Period: Allow tumors to reach a palpable volume of ~100–150 mm³ (approx. 7–10 days).

  • Randomization & Dosing:

    • Randomize mice into 4 groups (n=8 per group) to minimize initial tumor volume variance.

    • Group A (Vehicle): 10% DMSO/PEG300 vehicle (IP, Daily).

    • Group B (Positive Control): Sunitinib (40 mg/kg, PO, Daily).

    • Group C (7-MMID Low): 20 mg/kg (IP, Daily).

    • Group D (7-MMID High): 50 mg/kg (IP, Daily).

  • Data Collection:

    • Measure tumor volume (

      
      ) every 3 days using calipers: 
      
      
      
      .
    • Weigh mice daily to monitor toxicity (Body Weight Loss > 15% requires euthanasia).

  • Termination & Analysis:

    • Sacrifice at Day 21. Excise tumors and weigh.

    • Fix tissues in 10% formalin for Immunohistochemistry (IHC).

Part 4: Visualization of Mechanisms & Workflows

Diagram 1: Mechanism of Action (Angiogenesis Inhibition)

This diagram illustrates the pathway 7-MMID targets (VEGFR2 inhibition), preventing tumor vascularization, validated against the Sunitinib mechanism.

VEGFR_Pathway VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Binds Phos Auto-Phosphorylation (Tyr1175) VEGFR2->Phos Activates 7 7 MMID 7-MMID (Inhibitor) MMID->VEGFR2 Blocks ATP Binding Sunitinib Sunitinib (Reference) Sunitinib->VEGFR2 Blocks ATP Binding Signaling Downstream Signaling (RAF/MEK/ERK) Phos->Signaling Cascades Response Endothelial Cell Proliferation & Migration Signaling->Response Promotes

Caption: 7-MMID and Sunitinib competitively inhibit VEGFR2 phosphorylation, halting the downstream angiogenic cascade.

Diagram 2: In Vivo Validation Workflow

The logical flow from compound synthesis to validated in vivo data.

Validation_Workflow cluster_PK Phase 1: PK/Tox cluster_Efficacy Phase 2: Xenograft InVitro In Vitro Findings (Low nM IC50) Solubility Formulation (PEG/Tween) InVitro->Solubility MTD Max Tolerated Dose (Acute Tox) Solubility->MTD Inoculation Tumor Inoculation (HCT116/MCF7) MTD->Inoculation Safe Dose Defined Dosing Daily Dosing (21 Days) Inoculation->Dosing Analysis TGI% & IHC (Ki67/CD31) Dosing->Analysis Validation Validated Lead Analysis->Validation TGI > 50%

Caption: Step-by-step progression from in vitro hits to validated in vivo lead candidates.

References

  • Singh, G.S., et al. (2012). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Spencer, J., et al. (2010). Seven 3-methylidene-1H-indol-2(3H)-ones related to the multiple-receptor tyrosine kinase inhibitor sunitinib. Acta Crystallographica Section C. Retrieved from [Link]

  • Premanathan, M., et al. (2011). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl.[2] Indian Journal of Medical Research. Retrieved from [Link]

  • MDPI. (2023). Anticancer Activity of Sunitinib Analogues in Human Pancreatic Cancer Cell Cultures under Normoxia and Hypoxia. Retrieved from [Link]

Sources

Safety Operating Guide

7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Small Scale" Fallacy

In drug discovery, substituted isatins like 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione (often referred to as 7-methoxy-4-methylisatin) are prized scaffolds for Schiff base synthesis and spiro-oxindole formation.[1] Because these are often handled in milligram quantities, a dangerous complacency can set in regarding their disposal.

As a Senior Application Scientist, I must correct a common misconception: Scale does not negate reactivity. Isatins are electrophilic at the C-3 carbonyl and susceptible to ring-opening hydrolysis in basic media.[1] Improper disposal—specifically mixing with strong oxidizers or basic waste streams—can lead to exothermic decomposition or the formation of unexpected toxic byproducts (isatinic acids).

This guide provides a self-validating protocol for the safe sequestration and disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.

Part 1: Risk Assessment & Hazard Identification

Before disposal, you must understand the chemical behavior of the waste. While specific SDS data for this exact substituted isomer may be sparse, its behavior is dictated by the isatin (indole-2,3-dione) core.[1]

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Systematic Name: this compound[1]

  • Functional Class: Heterocyclic Ketone / Isatin Derivative[1][2]

  • Physical State: Typically an orange-to-red solid.[1]

  • Solubility: Poor in water; soluble in DMSO, DMF, and chlorinated solvents.[3]

GHS Classification (Extrapolated from Isatin Class)
Hazard CategoryH-CodeDescriptionMechanism of Action
Skin Irritation H315Causes skin irritationInteraction with epidermal proteins; lipophilic substituents (methoxy/methyl) enhance dermal penetration.[1]
Eye Irritation H319Causes serious eye irritationMechanical abrasion (solid) and chemical irritation of mucous membranes.
STOT-SE H335May cause respiratory irritationInhalation of fine dust during weighing or transfer.[1]
Reactivity N/ABase-SensitiveCRITICAL: Reacts with strong bases (NaOH, KOH) to open the lactam ring, forming isatinate salts.[1]

Senior Scientist Note: Do not treat this as "general trash." Even if it is not P-listed (acutely toxic), it is a Hazardous Chemical Waste and must be incinerated.[1]

Part 2: Pre-Disposal Handling & Segregation

The most common accident involving isatins is incompatible stream mixing .

The Segregation Rule[1]
  • NEVER mix 7-methoxy-4-methylisatin waste with Oxidizers (e.g., Peroxides, Nitric Acid).[1] The electron-rich aromatic ring (activated by the methoxy group) makes it a fuel source for rapid oxidation.[1]

  • NEVER mix with Strong Bases . While not explosive, the exothermic ring-opening reaction can pressurize waste containers.[1]

Quenching (Only for Reactive Solutions)

If the compound is dissolved in a reactive mixture (e.g., with unreacted hydrazine from a Schiff base condensation), it must be quenched before entering the waste drum.

  • Protocol: Dilute with water/alcohol and adjust pH to neutral (pH 6-8).[1]

  • Verification: Use pH strips to confirm neutrality before transferring to the waste container.

Part 3: The Disposal Protocol (Step-by-Step)

This protocol distinguishes between Solid Waste (pure compound, contaminated gloves) and Liquid Waste (mother liquors, reaction mixtures).

Visual Decision Tree (Workflow)

DisposalWorkflow Start Waste Identification: 7-methoxy-4-methylisatin StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Filter Paper, Gloves) StateCheck->Solid Solid Liquid Liquid Waste (Solvent Solutions) StateCheck->Liquid Solution Bagging Double Bag in Clear Polyethylene Solid->Bagging LabelSolid Label: 'Hazardous Waste - Toxic/Irritant' Constituent: Isatin Derivative Bagging->LabelSolid SAA Satellite Accumulation Area (Secondary Containment) LabelSolid->SAA SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Stream (DCM, Chloroform) SolventCheck->Halogenated Contains Cl/Br NonHalogenated Non-Halogenated Stream (DMSO, Ethanol, DMF) SolventCheck->NonHalogenated No Halogens Halogenated->SAA NonHalogenated->SAA EHS EHS Pickup -> Incineration SAA->EHS

Figure 1: Decision matrix for segregating isatin-derivative waste streams to ensure compatibility with commercial incineration protocols.

Detailed Methodology

A. Solid Waste Disposal (Pure Compound)

  • PPE: Wear nitrile gloves (double gloving recommended if handling fine powder), lab coat, and safety glasses.

  • Containment: Transfer the solid into a screw-top glass vial or a high-density polyethylene (HDPE) wide-mouth jar.

    • Why? Prevents dust generation that could contaminate the lab air handling system.

  • Secondary Packaging: Place the jar into a clear hazardous waste bag (polyethylene). Twist and tape the neck of the bag.

  • Labeling: Affix a hazardous waste tag.

    • Must read: "Solid Waste: this compound.[1] Hazards: Irritant."[1][4][5]

  • Placement: Move to the Satellite Accumulation Area (SAA).

B. Liquid Waste Disposal (Reaction Mixtures)

  • Solvent Identification: Determine the primary solvent.

    • If Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.

    • If DMSO, DMF, Methanol, Ethyl Acetate : Use the Non-Halogenated Organic carboy.

  • Compatibility Check: Ensure the carboy does NOT contain oxidizing acids (Nitric, Perchloric).

  • Transfer: Pour using a funnel to prevent splashing. Rinse the reaction vessel with a small amount of compatible solvent and add the rinse to the waste.

  • Log Entry: Immediately write the full chemical name and approximate volume on the waste container's log sheet. Do not use abbreviations (e.g., write "7-methoxy-4-methylisatin," not "Isatin deriv").

Part 4: Emergency Contingencies

Even with perfect protocols, spills happen. Here is the immediate response plan.

ScenarioImmediate ActionDecontamination Protocol
Dry Powder Spill Do not sweep dry. This generates dust.[1]1. Cover with wet paper towels (water or ethanol).2. Scoop up the wet slurry.3. Place in solid waste bag.4. Wash surface with soap and water to remove orange stain.
Skin Contact Remove & Rinse. 1.[4][5][6][7] Remove contaminated gloves/clothing immediately.2. Wash skin with soap and water for 15 minutes.3.[4] Do not use ethanol on skin (increases absorption).
Eye Contact Flush. 1.[4][5][6][7] Flush with water for 15 minutes at eyewash station.2. Seek medical attention (isatins are irritants).[4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Isatin. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][1]

  • Silva, B. N. M., et al. (2001).Synthesis and Biological Activity of Isatin Derivatives. Journal of the Brazilian Chemical Society.

Sources

Personal protective equipment for handling 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Name: 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione Common Name: 7-Methoxy-4-methylisatin CAS Registry Number: [Verify on specific vendor CoA, typically analog-based] Molecular Formula: C₁₁H₁₁NO₃

Executive Summary: The "Unknown Potency" Protocol

As a Senior Application Scientist, my first directive to you is to treat this compound not just as a chemical reagent, but as a Pharmacologically Active Agent (PAA) precursor .

While standard Safety Data Sheets (SDS) for isatin derivatives typically classify them as Irritants (H315, H319, H335), this specific scaffold is a "privileged structure" in drug discovery, frequently used to synthesize kinase inhibitors and antivirals. Until you have specific IC50/LD50 data, you must operate under Control Band 2 (Moderate Hazard/Unknown Potency) protocols.

Immediate Action Required:

  • Solid State: Prevent inhalation of dust.[1] Isatin derivatives are potent respiratory tract irritants.

  • Solution State: Prevent transdermal absorption. Once dissolved in DMSO or DCM, the solvent acts as a vehicle, carrying the compound through standard nitrile gloves.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The risk profile changes depending on the physical state of the compound.

Hazard CategoryGHS Classification (Likely)Operational Risk
Health Skin Irrit. 2 (H315)Dermatitis/Sensitization: Repeated contact may induce allergic dermatitis.
Health Eye Irrit.[1][2][3][4][5][6][7][8][9][10] 2A (H319)Corneal Opacity: Fine dust is abrasive and chemically reactive with mucous membranes.
Health STOT SE 3 (H335)Respiratory Distress: Inhalation of dust triggers coughing and inflammation.
Pharmacological Not Officially ClassifiedBioactivity: As a kinase inhibitor scaffold, systemic absorption may affect cell signaling pathways.

Expert Insight: The "hidden" risk is static electricity. This organic powder is fine and dry. When you insert a spatula into the vial, static charge can cause the powder to "jump" or aerosolize, bypassing standard safety glasses if you are not working behind a sash.

The PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach. Select PPE based on the specific maneuver you are performing.

Scenario A: Handling Pure Solid (Weighing/Transfer)
  • Engineering Control: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • Hand Protection: Single pair of Nitrile gloves (minimum 5 mil thickness).

    • Why: Solids do not permeate nitrile effectively; the risk is surface contamination.

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles.

    • Why: Safety glasses with side shields are insufficient for fine powders that behave like fluids in air currents.

  • Respiratory: If weighing outside a hood (strongly discouraged), a P100/N95 particulate respirator is mandatory.

Scenario B: Handling Solutions (Synthesis/Purification)
  • Engineering Control: Chemical Fume Hood (Sash at 18 inches).

  • Hand Protection: Double Gloving Protocol is required.

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Laminate (Barrier layer).

    • Why: If you dissolve this isatin in DMSO (Dimethyl sulfoxide), the DMSO permeates nitrile in <10 minutes. The solvent drags the chemical through the glove and into your skin.

  • Body Protection: Lab coat (100% cotton or Nomex). Avoid synthetic blends that melt if a fire occurs (organic synthesis risk).

Operational Workflow: The "Clean-Trace" Protocol

This workflow is designed to prevent cross-contamination, ensuring that when you leave the bench, the chemical stays behind.

SafetyWorkflow cluster_zone Critical Control Zone (Fume Hood) Start Start: Storage Retrieval PPE_Don Step 1: Don PPE (Double Glove if Solvents) Start->PPE_Don Eng_Check Step 2: Airflow Check (Kimwipe Test) PPE_Don->Eng_Check Weighing Step 3: Static Control Weighing (Use Antistatic Gun) Eng_Check->Weighing Sash < 18" Solubilization Step 4: Solubilization (Add Solvent to Solid) Weighing->Solubilization Slow Addition Decon Step 5: Decontamination (10% Bleach or Soap) Solubilization->Decon Spills? Doffing Step 6: Doffing & Wash Decon->Doffing

Figure 1: The "Clean-Trace" operational workflow for handling isatin derivatives. Note the critical control zone where engineering controls supersede PPE.

Detailed Protocol Steps:

1. The Static Neutralization (Crucial for Isatins) Isatin derivatives are prone to static charging.

  • Technique: Use an ionizing fan or an antistatic gun (e.g., Zerostat) on the vial before opening.

  • Why: This prevents the "poof" effect where powder repels out of the spatula, contaminating your gloves and the balance.

2. The "Solvent-Last" Rule

  • Technique: Always place the solid isatin into the vial first, then add the solvent.

  • Why: Adding solid to a liquid can cause splashing. If that splash hits your glove, and the solvent is DMSO/DMF, you have an immediate exposure pathway.

3. Waste Segregation

  • Solid Waste: Dispose of weigh boats and contaminated paper towels in "Hazardous Solid Waste" (Yellow bag/bin).

  • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated). Do not pour down the drain.

Emergency Response: Self-Validating Systems

You must verify your safety systems before an accident happens.

  • The "Glove Inflation" Test: Before donning nitrile gloves for solution handling, trap air in the glove and squeeze. If it deflates, it has a micro-puncture. Discard immediately.

  • Skin Exposure Response:

    • Immerse: Do not just rinse. Wash with copious soap and water for 15 minutes.[1][4]

    • Solvent Factor: If exposed via DMSO, do not use alcohol to clean the skin (it increases permeability). Use cool water and mild soap.

  • Spill Management:

    • Powder: Do not dry sweep. Cover with a wet paper towel (dampened with water) to prevent aerosolization, then wipe up.

    • Solution: Use a clay-based absorbent (vermiculite).

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link][11]

  • PubChem. (n.d.). 7-Methoxy-4-methylcoumarin (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.